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Aluminum, oxo(2-propanolato)-

Cat. No.: B14143152
CAS No.: 68425-65-0
M. Wt: 102.07 g/mol
InChI Key: HRUQNUFHAHTISK-UHFFFAOYSA-N
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Description

Overview of Aluminum Alkoxides in Contemporary Chemical Research

Aluminum alkoxides are versatile reagents and catalysts in contemporary chemical research. Their utility stems from the Lewis acidic nature of the aluminum center and the reactivity of the aluminum-oxygen bond. organic-chemistry.orgwikipedia.org In organic synthesis, they are famously employed as catalysts for a range of transformations. A primary example is aluminum isopropoxide, which facilitates the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones to their corresponding alcohols. numberanalytics.compw.live The reverse reaction, the Oppenauer oxidation, also utilizes aluminum isopropoxide to oxidize secondary alcohols to ketones. thermofisher.cncommonorganicchemistry.com

Another significant application is the Tishchenko reaction, where aluminum alkoxides catalyze the disproportionation of two aldehyde molecules into an ester. organic-chemistry.orgrsc.orgpw.live Beyond these classic named reactions, modern research explores their use in ring-opening polymerizations of cyclic esters, hydroboration reactions, and other selective organic transformations. wikipedia.orgd-nb.info

In materials science, aluminum alkoxides are critical precursors for the synthesis of high-purity aluminum oxide (alumina) and other aluminum-based materials. ontosight.aicas.cz The sol-gel process, in particular, often uses aluminum alkoxides like aluminum isopropoxide or aluminum sec-butoxide. scirp.orgnanomedicine-rj.com This method allows for the creation of alumina (B75360) with controlled properties such as high surface area, narrow pore size distribution, and specific crystalline phases (e.g., γ-alumina), which are crucial for applications in catalysis, ceramics, and electronics. ontosight.aicas.cz Researchers continue to investigate the chemical modification of aluminum alkoxides to fine-tune the properties of the resulting materials. rsc.org

Historical Context of Aluminum, oxo(2-propanolato)- in Organic and Materials Chemistry

The significance of Aluminum, oxo(2-propanolato)-, more commonly known as aluminum isopropoxide, is deeply rooted in the history of organic chemistry. Its prominence grew substantially in the 1920s with the independent work of Hans Meerwein, Albert Verley, and Wolfgang Ponndorf. thermofisher.cn In 1925, Meerwein and Schmidt reported the reduction of aldehydes and ketones using aluminum ethoxide, and Verley used both aluminum ethoxide and isopropoxide for similar reductions. numberanalytics.comthermofisher.cn By 1926, Ponndorf demonstrated the general applicability of various metal alkoxides for this reversible reaction. thermofisher.cn Over time, aluminum isopropoxide became the preferred reagent for what is now known as the Meerwein-Ponndorf-Verley (MPV) reduction due to its high efficacy. numberanalytics.com This reaction's chemoselectivity for aldehydes and ketones, leaving other functional groups like esters untouched, was a significant advantage over other reducing agents of the era. thermofisher.cn

Concurrently, the Tishchenko reaction, discovered by Russian chemist Vyacheslav Tishchenko, established aluminum alkoxides as effective catalysts for converting aldehydes into esters. rsc.orgpw.live This reaction built upon earlier observations by Claisen regarding aldehyde dimerization with sodium alkoxides. rsc.org These foundational discoveries in organic synthesis highlighted the unique catalytic capabilities of aluminum alkoxides.

The application of aluminum isopropoxide in materials chemistry is a more recent development, primarily linked to the rise of sol-gel processing. cas.cz This technique leverages the controlled hydrolysis and condensation of metal alkoxides to produce metal oxides. cas.czwikipedia.org The ability to synthesize high-purity, nanostructured alumina with tailored properties using aluminum isopropoxide as a precursor has made it a cornerstone in the production of advanced ceramics, catalyst supports, and coatings. ontosight.ainanomedicine-rj.com

Scope and Research Trajectories of Aluminum, oxo(2-propanolato)- Studies

Current and future research on Aluminum, oxo(2-propanolato)- and related aluminum alkoxides is focused on refining their catalytic activity and expanding their applications in materials science. One major trajectory involves the synthesis of new, well-defined aluminum complexes with modified ligands to enhance catalytic performance and selectivity in reactions like hydroboration, hydroamination, and the copolymerization of epoxides with CO2. d-nb.infoacs.org By altering the steric and electronic environment around the aluminum center, researchers aim to create more efficient and robust catalysts. rsc.org

In materials science, the focus is on achieving greater control over the morphology and texture of alumina produced via the sol-gel method. Studies are exploring how modifying the aluminum alkoxide precursor, for instance by introducing chelating agents or donor-functionalized groups, can influence the hydrolysis-condensation rate and ultimately the properties of the final material. cas.czrsc.orgresearchgate.net The goal is to synthesize highly uniform mesoporous alumina with ordered structures and improved textural properties for advanced catalytic applications. Furthermore, research is extending into the fabrication of novel nanocomposites, where the porous alumina network derived from aluminum isopropoxide acts as a host for other materials, such as in systems designed for controlled drug release. nanomedicine-rj.com

Data Tables

Table 1: Physicochemical Properties of Aluminum, oxo(2-propanolato)-

PropertyValue
IUPAC Name oxo(propan-2-yloxy)alumane
Common Name Aluminum isopropoxide (monomeric form)
CAS Number 68425-65-0
Molecular Formula C₃H₇AlO₂
Molecular Weight 102.07 g/mol
Appearance White solid (commercial form is typically the trimer or tetramer) commonorganicchemistry.comwikipedia.org
Melting Point 128-133 °C (for trimer/tetramer) commonorganicchemistry.com
Solubility Decomposes in water; Soluble in various organic solvents ontosight.aiwikipedia.org
Structure Exists commonly as a trimer or a tetramer, Al₄(O-i-Pr)₁₂ wikipedia.org

Note: Data corresponds to the monomeric formula for simplicity, though the compound is typically handled as an oligomer. Properties like melting point refer to the common oligomeric form. commonorganicchemistry.comwikipedia.orgchemicalbook.comuni.lu

Table 2: Key Organic Reactions Catalyzed by Aluminum Isopropoxide

Reaction NameReactantsProductsRole of Aluminum Isopropoxide
Meerwein-Ponndorf-Verley (MPV) Reduction Aldehyde or Ketone, Isopropanol (B130326)Primary or Secondary Alcohol, Acetone (B3395972)Catalyst; facilitates hydride transfer from isopropanol to the carbonyl compound. numberanalytics.compw.live
Oppenauer Oxidation Secondary Alcohol, AcetoneKetone, IsopropanolCatalyst; facilitates hydride transfer from the alcohol to acetone (reverse of MPV). thermofisher.cncommonorganicchemistry.com
Tishchenko Reaction Aldehyde (2 equivalents)EsterCatalyst; acts as a Lewis acid to coordinate aldehyde molecules and facilitate an intramolecular hydride shift. organic-chemistry.orgrsc.orgpw.live

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7AlO2 B14143152 Aluminum, oxo(2-propanolato)- CAS No. 68425-65-0

Properties

CAS No.

68425-65-0

Molecular Formula

C3H7AlO2

Molecular Weight

102.07 g/mol

IUPAC Name

oxo(propan-2-yloxy)alumane

InChI

InChI=1S/C3H7O.Al.O/c1-3(2)4;;/h3H,1-2H3;;/q-1;+1;

InChI Key

HRUQNUFHAHTISK-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Al]=O

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Aluminum, Oxo 2 Propanolato

Advanced Synthetic Approaches

The synthesis of aluminum isopropoxide is primarily achieved through the reaction of aluminum metal with isopropyl alcohol. rspublication.comwikipedia.org Modern synthetic strategies have focused on improving reaction initiation, efficiency, and purity while moving towards more environmentally benign processes.

Reaction Mechanisms in Metal-Alcohol Systems

The fundamental reaction involves the direct interaction of aluminum with isopropyl alcohol to produce aluminum isopropoxide and hydrogen gas. mdpi.com A critical aspect of this reaction is overcoming the passivating oxide layer that naturally forms on the surface of aluminum, which prevents it from reacting. youtube.com The mechanism, therefore, involves steps to disrupt this layer, allowing the underlying reactive aluminum to engage with the alcohol.

The reaction can be summarized by the following equation: 2 Al(s) + 6 (CH₃)₂CHOH(l) → 2 Al((CH₃)₂CHO)₃(sol) + 3 H₂(g) wikipedia.org

In some advanced methods, a dual initiator system employing tri-n-propyl aluminum and aluminum isopropoxide itself is used. This approach involves an initiation phase at a lower temperature (40–50°C) where tri-n-propyl aluminum reacts with isopropanol (B130326) to form aluminum alkoxide intermediates, which in turn activate the aluminum surface. This is followed by a propagation phase at a higher temperature (80–90°C) where the main exothermic reaction between aluminum and isopropanol occurs.

Role of Catalysts in Reaction Initiation (e.g., Iodine, Ferric Chloride)

Catalysts are crucial for initiating the reaction at a practical rate by breaking down the protective aluminum oxide layer.

Iodine (I₂): Iodine serves as an effective catalyst. The proposed mechanism involves an initial reaction between iodine and aluminum to form aluminum triiodide (AlI₃). researchgate.net This aluminum triiodide then reacts with isopropanol to yield aluminum isopropoxide and hydrogen iodide (HI). researchgate.net The HI subsequently reacts with more aluminum, regenerating aluminum triiodide and producing hydrogen gas, thus continuing the catalytic cycle. youtube.comresearchgate.net

Ferric Chloride (FeCl₃): Ferric chloride is another catalyst used in the synthesis of aluminum isopropoxide, particularly when starting from aluminum dross. researchgate.net While the detailed mechanism is less commonly documented in readily available literature, FeCl₃ is known to be an effective Lewis acid catalyst in various organic reactions. nih.gov It is believed to facilitate the disruption of the oxide layer on aluminum, enabling the reaction with isopropyl alcohol. Research has shown its use in the synthesis of aluminum isopropoxide from industrial by-products. researchgate.net

Historically, mercuric chloride (HgCl₂) was also used as a catalyst. It functions by forming an amalgam with aluminum, which disrupts the oxide layer and exposes the fresh, reactive metal. wikipedia.orgyoutube.com However, due to the toxicity of mercury compounds, industrial routes have largely moved away from its use. wikipedia.org

Synthesis from Industrial By-products and Dross

A significant advancement in the synthesis of aluminum isopropoxide is the utilization of aluminum dross, a by-product of the aluminum industry. researchgate.net This approach not only provides a cost-effective raw material but also addresses the environmental concerns associated with dross disposal. rspublication.comsci-hub.se Aluminum dross is categorized as white dross (from primary smelting) and black dross (from secondary recycling), with white dross generally having a higher recoverable aluminum content (15-70%) compared to black dross (12-18%). rspublication.comdeswater.com

The process involves a solid-liquid reaction between the aluminum metal present in the dross and isopropyl alcohol. researchgate.net The synthesis has been successfully demonstrated using catalysts such as iodine, mercuric chloride, and ferric chloride. researchgate.net A purity of over 97.6% for the synthesized aluminum isopropoxide from dross has been reported, with the final product being purified via vacuum distillation. researchgate.net This method also significantly reduces the sodium content, an impurity that can affect catalytic applications. researchgate.net Research has shown that aluminum can be effectively recovered from both white and black dross for this purpose, though the yield is dependent on the initial aluminum content of the dross. researchgate.netsci-hub.se

Optimized Preparative Conditions

The yield and purity of aluminum isopropoxide are highly dependent on the reaction conditions. Optimization of temperature, pressure, and solvent selection is key to achieving efficient synthesis.

Temperature and Pressure Regimes for Enhanced Yields

Temperature: The reaction temperature is a critical parameter. For syntheses using a dual initiator system, an initiation temperature of 40–50°C is recommended to prevent premature propagation, followed by a reaction temperature of 80–90°C. Temperatures above 90°C can lead to side reactions, while temperatures below 80°C result in prolonged reaction times. In other methods, the reaction is often carried out at the reflux temperature of isopropanol (approximately 82°C at atmospheric pressure). youtube.com Some processes operate at temperatures ranging from 75°C to 140°C under atmospheric pressure, achieving yields of 85-90%. google.com

Pressure: The synthesis is typically conducted at atmospheric pressure. google.com However, reduced pressure (vacuum) plays a crucial role in the purification of the final product. Vacuum distillation is employed to remove excess isopropanol and other low-boiling by-products. youtube.comresearchgate.net A subsequent distillation under higher vacuum (e.g., 1333 Pa) allows for the collection of high-purity aluminum isopropoxide at a temperature range of 135-145°C, with purities exceeding 99.99% being achievable. google.com While the synthesis reaction itself is not typically pressurized, the use of vacuum for purification is essential for obtaining a high-grade product.

Solvent Selection and its Influence on Reaction Efficiency

In the direct synthesis of aluminum isopropoxide, isopropyl alcohol acts as both a reactant and the solvent. An excess of isopropanol is often used to ensure the complete reaction of the aluminum. researchgate.net

For specific applications of aluminum isopropoxide, such as in Meerwein-Ponndorf-Verley (MPV) reductions, the choice of an additional solvent is important. Non-polar solvents like toluene (B28343) and benzene (B151609) have been shown to enhance the efficiency of these reactions. slideshare.net

In the context of producing γ-alumina nanoparticles from aluminum isopropoxide via a sol-gel method, different alcoholic solvents such as 1-butanol, tert-butanol, and 2-propanol have been studied. The choice of solvent was found to influence the textural properties of the final alumina (B75360) product. yildiz.edu.tr While isopropanol is the standard for the synthesis of aluminum isopropoxide itself, the solubility of the product in other organic solvents like ethanol, toluene, and benzene is a key property for its subsequent use. lookchem.com

Purification and Isolation Techniques for High Purity Precursors

Achieving high purity in aluminum isopropoxide precursors is critical for their application in areas like the synthesis of high-purity alumina for electronics and ceramics. ontosight.aimdpi.com Various techniques are employed to remove impurities and isolate a product with the desired specifications.

Common purification methods include multi-stage molecular distillation and advanced extraction methods to reduce impurity levels. mdpi.com Vacuum distillation is a frequently used technique to separate the desired aluminum isopropoxide from by-products and unreacted starting materials. For instance, excess isopropyl alcohol can be effectively removed by vacuum distillation at 50–60°C. A more refined vacuum distillation to collect the fraction at 130–140 °C and 0.01 MPa can yield transparent and colorless aluminum isopropoxide colloids. mdpi.com

For the synthesis of exceptionally high-purity alumina (≥99.99%), specific protocols have been developed to remove persistent impurities such as silicon and iron during the synthesis of the aluminum isopropoxide precursor. mdpi.com One effective strategy involves the use of scavenging agents. mdpi.com Lanthanum oxide (La₂O₃) has been demonstrated to be an effective desiliconization agent. mdpi.com It is believed that lanthanides can form complexes, such as lanthanum isopropoxide, which can be separated via reduced-pressure distillation at 180–220 °C under a vacuum of 0.1 mmHg. mdpi.com For iron removal, iron-binding agents such as 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) and phenolphthalein (B1677637) (PH) have been successfully employed. mdpi.com

The effectiveness of these purifying agents in a combined approach has been quantified, demonstrating a significant increase in the final purity of the alumina derived from the purified precursor. mdpi.com

Table 1: Effect of Scavenging Agents on Alumina Purity

Purifying Agent 1 Concentration 1 (wt%) Purifying Agent 2 Concentration 2 (wt%) Resulting Purity (%)
La₂O₃ 1 PAN 0.6 >99.99

This table presents data on the simultaneous removal of iron and silicon impurities by adding a silica-scavenging agent (La₂O₃) and an iron-scavenging agent (PAN or PH) during the synthesis of aluminum isopropoxide to achieve alumina purity levels exceeding 99.99%. mdpi.com

The storage of purified aluminum isopropoxide can also influence its composition. For example, storage of a product with the composition Al₂(OiPr)₄(dialkylmalonate)₂ led to the crystallization of a different complex, Al₂(OiPr)₂(diprm)₄. nih.gov

Structural Elucidation and Oligomeric Architectures of Aluminum, Oxo 2 Propanolato

Advanced Spectroscopic Characterization

Modern spectroscopic methods have provided significant insights into the coordination environments of aluminum and the connectivity of the isopropoxide ligands in the solid state.

Solid-State Nuclear Magnetic Resonance (NMR) Studies.researchgate.net

Solid-state NMR spectroscopy has emerged as a powerful, non-destructive tool for characterizing the local environments of atoms in aluminum isopropoxide. nih.govresearchgate.net

High-resolution solid-state 27Al Magic-Angle Spinning (MAS) NMR experiments are crucial for distinguishing aluminum atoms in different coordination geometries. nih.gov For aluminum isopropoxide, 27Al MAS NMR spectra typically reveal signals corresponding to both tetrahedrally and octahedrally coordinated aluminum atoms, confirming the presence of multiple, distinct aluminum environments within the oligomeric structure. ru.nl Specifically, isotropic chemical shifts around 61.5 ppm are indicative of tetrahedral aluminum, while shifts near 2.5 ppm are characteristic of octahedral aluminum. ru.nl

13C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is employed to resolve the different carbon species within the isopropoxide ligands. nih.gov In the case of the tetrameric form of aluminum isopropoxide, the 13C CPMAS spectrum shows distinct resonances for the secondary carbons and the methyl carbons, consistent with the crystallographically determined structure. ru.nl For instance, peaks at 63.4 and 66.1 ppm have been assigned to two different types of secondary carbons. ru.nl

To further resolve the signals from different aluminum sites, two-dimensional Multiple Quantum Magic-Angle Spinning (MQ-MAS) NMR experiments are utilized. nih.gov This technique provides higher resolution by correlating the single-quantum and multiple-quantum transitions of the quadrupolar 27Al nucleus. osti.gov Z-filter MQ-MAS experiments have been instrumental in determining the precise number and types of aluminum environments in the oligomeric structure of aluminum isopropoxide. nih.govacs.org These studies confirm the presence of both four- and six-coordinate aluminum sites, providing a clearer picture of the complex structure. researchgate.net

Transfer of Population in Double-Resonance (TRAPDOR) is a solid-state NMR technique used to probe the spatial proximity between different nuclei, in this case, 13C and 27Al. nih.govnih.gov By measuring the dipolar interactions between these nuclei, 13C-{27Al} TRAPDOR experiments can distinguish between terminal and bridging alkoxide groups in the structure of aluminum isopropoxide. nih.govresearchgate.net The strength of the Al-C dipolar interaction provides information about the relative distances between the aluminum and carbon atoms, which is crucial for a detailed structural assignment. nih.govnih.gov

Aluminum isopropoxide is known to exist in an equilibrium between different oligomeric forms, primarily a tetrameric and a trimeric species. psu.edunist.gov The stable form at room temperature is the tetramer, but it can rearrange to a more reactive trimeric form at elevated temperatures, around 80 °C. psu.edu This equilibrium is significant as the trimeric form is often considered the more reactive species in catalytic applications. psu.edu 27Al NMR spectroscopy is a key tool for studying this rearrangement, as the different oligomers exhibit distinct spectral signatures. psu.edu The tetramer typically shows two signals in a 1:3 ratio, corresponding to the central octahedral aluminum and the three tetrahedral aluminum atoms. psu.edu

X-ray Crystallographic Analysis for Definitive Structural Determination.acs.orgru.nl

While spectroscopic methods provide valuable information about the local environments, single-crystal X-ray diffraction provides the most definitive structural information. The crystalline form of aluminum isopropoxide has been confirmed by X-ray crystallography to be a tetrameric molecule with the formula Al[(μ-O-i-Pr)₂Al(O-i-Pr)₂]₃. wikipedia.orgresearchgate.net This structure features a central six-coordinate (octahedral) aluminum atom bonded to three surrounding four-coordinate (tetrahedral) aluminum atoms through bridging isopropoxide groups. wikipedia.org The idealized point group symmetry of this tetrameric cluster is D₃. wikipedia.org The Al-O bond distances for the terminal isopropoxide groups are shorter (around 1.70 Å) compared to the bridging groups. researchgate.net

Table 1: Spectroscopic and Crystallographic Data for Aluminum Isopropoxide

Parameter Value Technique Reference
27Al Isotropic Chemical Shift (Tetrahedral Al) 61.5 ppm Solid-State NMR ru.nl
27Al Isotropic Chemical Shift (Octahedral Al) 2.5 ppm Solid-State NMR ru.nl
13C Chemical Shift (Secondary Carbons) 63.4, 66.1 ppm Solid-State NMR ru.nl
Molecular Formula (Crystalline State) Al₄(O-i-Pr)₁₂ X-ray Crystallography wikipedia.orgresearchgate.net
Coordination of Central Al Octahedral X-ray Crystallography wikipedia.org
Coordination of Peripheral Al Tetrahedral X-ray Crystallography wikipedia.org
Point Group Symmetry D₃ X-ray Crystallography wikipedia.org

Solution-Phase Structural Dynamics

The structure of aluminum isopropoxide in solution is not static but exists as a dynamic equilibrium of different aggregated forms. This dynamic nature is influenced by several factors, including solvent, concentration, temperature, and the presence of other coordinating species.

In the solid state, aluminum isopropoxide primarily exists as a tetramer, with the formula Al[(μ-O-i-Pr)₂Al(O-i-Pr)₂]₃. wikipedia.org This structure features a central six-coordinate, octahedral aluminum atom bonded to three bidentate Al(O-i-Pr)₄⁻ units. wikipedia.orgresearchgate.net Within this tetrameric cluster, there are three four-coordinate, tetrahedral aluminum atoms. wikipedia.org The bridging isopropoxide groups link the aluminum centers, creating a stable assembly.

Upon dissolution in non-polar organic solvents, a dynamic equilibrium is established between different oligomeric forms, primarily the tetramer and a trimeric species. nih.gov This equilibrium is influenced by the solvent environment and temperature. For instance, freshly distilled, liquid aluminum isopropoxide is thought to be predominantly trimeric, which then slowly solidifies into the tetrameric form. nih.gov The presence of these different oligomers has been confirmed by techniques such as ²⁷Al NMR spectroscopy and mass spectrometry. researchgate.netru.nlresearchgate.net The interconversion between these polymeric forms is a key aspect of its chemistry. acs.org

The aggregation state of aluminum isopropoxide is also a critical factor in its reactivity. For example, in the Meerwein-Ponndorf-Verley (MPV) reduction, the dynamic equilibrium between these oligomeric species can complicate the identification of the true catalytically active species.

Table 1: Oligomeric Forms of Aluminum Isopropoxide

Oligomeric State Coordination of Aluminum Phase Evidence
Tetramer One 6-coordinate (octahedral), Three 4-coordinate (tetrahedral) Solid, Solution X-ray Crystallography wikipedia.org, ²⁷Al NMR researchgate.netru.nl
Trimer Assumed to have 4- and 5-coordinate Al Solution, Liquid Mass Spectrometry researchgate.net, Vibrational Spectra researchgate.net
Dimer - Gas Phase Mass Spectrometry researchgate.net

Solvent-Dependent Structural Variations

The nature of the solvent plays a crucial role in modulating the structure and aggregation state of aluminum isopropoxide. While it is soluble in many organic solvents such as toluene (B28343), benzene (B151609), and isopropanol (B130326), its structure in these solutions can be complex and solvent-dependent. lookchem.com

In toluene, for example, ¹³C and ²⁷Al NMR studies have been employed to investigate the coordinative structure of aluminum isopropoxide and its interactions with other molecules. researchgate.netacs.org The solubility in isopropanol is noted to be poor in the cold but increases upon heating. researchgate.net

The use of ionic liquids as solvents has been shown to significantly influence the coordination environment of the aluminum atoms. Studies using ²⁷Al solid-state NMR have revealed that increasing the alkyl chain length on the imidazolium (B1220033) ring of the ionic liquid leads to an increase in the ratio of four-coordinated to six-coordinated aluminum atoms. researchgate.netacs.org This indicates that the solvent can directly interact with the aluminum isopropoxide oligomers and influence their structure.

Conversely, aluminum isopropoxide reacts vigorously with water, undergoing hydrolysis to form aluminum hydroxide (B78521) and isopropanol. google.com This highlights its sensitivity to protic solvents and the necessity of anhydrous conditions for maintaining its structural integrity.

Table 2: Influence of Solvent on Aluminum Isopropoxide Structure

Solvent Observation Technique Reference
Toluene Complex coordinative structures, dynamic equilibria ¹³C and ²⁷Al NMR researchgate.netacs.org
Ionic Liquids Ratio of 4- to 6-coordinate Al varies with IL structure ²⁷Al Solid-State NMR researchgate.netacs.org
Isopropanol Low solubility when cold, increases with heat General Observation researchgate.net
Water Hydrolysis to aluminum hydroxide Chemical Reaction google.com

Influence of External Ligands and Monomers on Coordination Structure

The coordination sphere of the aluminum atoms in aluminum isopropoxide oligomers is susceptible to modification by external ligands. These ligands can coordinate to the aluminum centers, leading to changes in the structure and reactivity of the complex.

For instance, the addition of γ-butyrolactone, a non-polymerizable model for ε-caprolactone, to a toluene solution of aluminum isopropoxide has been shown to affect its coordinative structure, as observed by NMR spectroscopy. researchgate.net This is particularly relevant to its use as an initiator in ring-opening polymerization, where the monomer itself can interact with the catalyst.

Other ligands, such as the chelating ligand ethyl acetoacetate, can react with aluminum isopropoxide to form new complexes where the isopropoxide groups are partially or fully substituted. In the case of aluminum di(isopropoxide)acetoacetic ester chelate, the acetoacetic ester coordinates to the aluminum center in a bidentate fashion, creating a stable six-membered chelate ring. Similarly, phenolphthalein (B1677637) can coordinate with the aluminum center through its phenolic hydroxyl and carboxylic acid groups. mdpi.com

The interaction with phosphate (B84403) esters is another example, leading to the formation of anionic association polymers where the aluminum acts as a cross-linking agent. lookchem.comnist.gov Furthermore, reactions with imino-phenolate ligands have been shown to result in Meerwein-Ponndorf-Verley-type reduction processes, highlighting how ligand exchange can lead to subsequent chemical transformations. researchgate.net

Structural Isomerism and Conformations in Solution and Solid State

The existence of different oligomeric forms of aluminum isopropoxide, such as the trimer and tetramer, represents a form of structural isomerism. nih.gov These isomers have the same empirical formula but differ in their molecular structure and connectivity. The tetrameric form, Al₄(O-i-Pr)₁₂, is the thermodynamically more stable isomer in the solid state. wikipedia.org

In addition to oligomerism, the possibility of other types of structural isomerism, such as those involving different arrangements of the isopropoxide ligands (e.g., terminal vs. bridging), contributes to the structural complexity of this compound. The related aluminum tert-butoxide exists as a dimer, [(t-Bu-O)₂Al(μ-O-t-Bu)]₂, which further illustrates how the nature of the alkoxide group can influence the preferred oligomeric structure. wikipedia.org

Mechanistic Investigations in Organic Transformations Catalyzed by Aluminum, Oxo 2 Propanolato

Meerwein-Ponndorf-Verley (MPV) Reduction Mechanisms

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. minia.edu.egtandfonline.com This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, usually isopropanol (B130326). minia.edu.egnumberanalytics.com The high selectivity of the MPV reduction for the carbonyl group, even in the presence of other reducible functionalities like carbon-carbon double bonds, makes it a valuable tool in organic synthesis. pau.edu.trpw.live

The generally accepted mechanism for the MPV reduction involves a direct hydride transfer from the aluminum alkoxide to the carbonyl carbon of the substrate. numberanalytics.comresearchgate.net This transfer is believed to occur through a six-membered cyclic transition state. minia.edu.egwikipedia.org The reaction proceeds via a pericyclic mechanism where the carbonyl oxygen of the aldehyde or ketone coordinates to the aluminum atom of the aluminum isopropoxide. minia.edu.egwikipedia.org Simultaneously, a hydride ion is transferred from one of the isopropoxide ligands to the carbonyl carbon. minia.edu.egwikipedia.org

The proposed catalytic cycle begins with the coordination of the carbonyl oxygen to the aluminum alkoxide (1), forming a tetracoordinated aluminum intermediate (2). minia.edu.egwikipedia.org Subsequently, the hydride transfer occurs via a pericyclic transition state (between 2 and 3), leading to the formation of the new alcohol and a new carbonyl compound (acetone, when using isopropanol as the solvent). minia.edu.egwikipedia.org The newly formed alcohol is then displaced by a molecule of the solvent alcohol, regenerating the catalyst for the next cycle. minia.edu.eg

The Lewis acidity of the aluminum center in aluminum isopropoxide is crucial for its catalytic activity. ontosight.airsc.org The aluminum atom coordinates with the carbonyl oxygen of the substrate, which activates the carbonyl group for the subsequent hydride transfer. cuni.cznih.gov This coordination brings the hydride donor (the isopropoxide ligand) and the hydride acceptor (the carbonyl carbon) into close proximity within the six-membered transition state, facilitating the reaction. minia.edu.egbyjus.com

The structure of the aluminum catalyst can influence its activity. While commercial aluminum isopropoxide is often used, it can exist in aggregated forms, which may require higher catalyst loadings. libretexts.org In-situ prepared aluminum alkoxides have shown higher activity, suggesting that the nature and accessibility of the aluminum active sites are key factors. libretexts.org

A key characteristic of the MPV reduction is its reversibility. minia.edu.egwikipedia.org The forward reaction is the reduction of a carbonyl compound, while the reverse reaction is the oxidation of an alcohol, known as the Oppenauer oxidation. thermofisher.cnpw.live The position of the equilibrium is dictated by the thermodynamic stability of the reactants and products. minia.edu.egresearchgate.net To drive the equilibrium towards the desired alcohol product in an MPV reduction, a large excess of the sacrificial alcohol (e.g., isopropanol) is typically used. byjus.com This ensures a high concentration of the reducing agent and helps to shift the equilibrium in favor of the products. The removal of the low-boiling byproduct, such as acetone (B3395972), can also be employed to drive the reaction to completion. thermofisher.cnpw.live

Studies have shown that aldehydes are generally reduced faster than ketones. mdpi.com For example, one study found the reaction rate constant for the reduction of benzaldehyde (B42025) to be significantly higher than that for cyclohexanone. mdpi.com Steric hindrance around the carbonyl group can also affect the reaction rate, with bulkier substrates reacting more slowly. pau.edu.tr The presence of conjugation, as in cinnamaldehyde, can also lead to lower rate constants. pau.edu.tr

Carbonyl CompoundRelative Reaction RateReference
BenzaldehydeHigher mdpi.com
CyclohexanoneLower mdpi.com
CinnamaldehydeLower pau.edu.tr
CitralLower pau.edu.tr

Oppenauer Oxidation Mechanistic Parallels

The Oppenauer oxidation is the reverse of the MPV reduction and serves as a method for oxidizing secondary alcohols to ketones. mychemblog.comwikipedia.org It utilizes an aluminum alkoxide catalyst, such as aluminum isopropoxide, and a carbonyl compound, typically acetone or benzophenone, as a hydride acceptor. mychemblog.comallen.in

The mechanism of the Oppenauer oxidation mirrors that of the MPV reduction but in the reverse direction. mychemblog.comvedantu.com The process begins with the coordination of the alcohol to the aluminum catalyst. byjus.comwikipedia.org Following deprotonation, a hydride ion is transferred from the α-carbon of the alcohol to the carbonyl carbon of the hydride acceptor (e.g., acetone) via a six-membered transition state. byjus.commychemblog.com This results in the formation of the desired ketone and a new alcohol (isopropanol, when acetone is the hydride acceptor). mychemblog.com To favor the oxidation product, a large excess of the hydride acceptor is used to shift the equilibrium. byjus.comspu.edu.sy

Interplay with MPV Reduction Equilibria

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemical reaction that reduces ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst, such as Aluminum, oxo(2-propanolato)-, in the presence of a sacrificial alcohol, typically isopropanol. wikipedia.orgmychemblog.com The reaction is driven by the thermodynamic stability of the products and is reversible. mychemblog.comminia.edu.eg The reverse reaction is known as the Oppenauer oxidation. mychemblog.comacsgcipr.org

The mechanism of the MPV reduction involves a six-membered cyclic transition state where both the reductant and the oxidant are coordinated to the aluminum center of the alkoxide catalyst. wikipedia.orgmychemblog.comacsgcipr.org The key step is the transfer of a hydride from the isopropoxide ligand to the carbonyl carbon of the substrate. mychemblog.com The reaction equilibrium can be shifted towards the desired product by using an excess of the sacrificial alcohol (isopropanol) and removing the acetone byproduct. mychemblog.comacsgcipr.org

The catalytic cycle is believed to proceed as follows:

Coordination of the carbonyl oxygen to the aluminum alkoxide. wikipedia.orgminia.edu.eg

Hydride transfer to the carbonyl carbon via a pericyclic mechanism. wikipedia.orgminia.edu.eg

Dissociation of the newly formed alcohol. wikipedia.org

Regeneration of the catalyst by an alcohol from the solution. wikipedia.orgminia.edu.eg

Ring-Opening Polymerization (ROP) Initiation Mechanisms

Aluminum, oxo(2-propanolato)-, and related aluminum alkoxides are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactones and lactides. ijcrt.org20.210.105 This process is crucial for producing biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL).

The polymerization initiated by aluminum alkoxides generally follows a coordination-insertion mechanism. ijcrt.orgacs.org This two-step process involves:

Coordination: The carbonyl oxygen of the cyclic monomer coordinates to the aluminum center of the initiator. ijcrt.orguliege.be

Insertion: The monomer is then inserted into the aluminum-alkoxide bond. ijcrt.orgacs.orguliege.be

This insertion occurs via the cleavage of the acyl-oxygen bond of the lactone, leading to the formation of a new metal-alkoxide species that can then coordinate and insert another monomer, thus propagating the polymer chain. ijcrt.orgfrontiersin.org Hydrolysis of the active metal-alkoxide bond at the end of the polymerization results in a hydroxyl end group. ijcrt.org20.210.105

Theoretical studies using density functional theory (DFT) have further elucidated this pathway, showing that the process begins with the coordination of the monomer to the aluminum center, followed by the insertion of the alkoxide into the carbonyl group of the monomer. mdpi.com The subsequent breakage of the C-O bond completes the ring-opening. mdpi.com

A key feature of the coordination-insertion mechanism in the ROP of lactones catalyzed by aluminum alkoxides is the selective cleavage of the acyl-oxygen bond. ijcrt.orgfrontiersin.orgresearchgate.net This selectivity ensures that the monomer unit is incorporated into the growing polymer chain in a controlled manner, with the alkoxide group from the initiator forming an ester end-group. ijcrt.orgresearchgate.net The number-average molecular weight of the resulting polymer can be determined by analyzing the relative intensity of the polymer backbone protons and the initiator's end-group protons in the 1H NMR spectrum. acs.org

The mechanism involves the nucleophilic attack of the alkoxide on the carbonyl carbon of the coordinated monomer, followed by the breaking of the acyl-oxygen bond. diva-portal.orglibretexts.org This process results in the retention of the monomer's stereochemistry, which is important for producing stereoregular polymers. ijcrt.org

Aluminum isopropoxide is known to exist in solution as a mixture of aggregated species, primarily a trimer and a tetramer. mdpi.comacs.org These different aggregated forms can exhibit different reactivities in the initiation of ROP. acs.org

Kinetic studies on the polymerization of L,L-lactide have shown that the trimeric form (A₃) of aluminum isopropoxide is significantly more reactive than the tetrameric form (A₄). acs.orgepa.gov The rate of initiation with the trimer is several orders of magnitude faster than with the tetramer. acs.orgepa.gov This difference in reactivity can affect the control over the polymerization, with the slower initiation by the tetramer leading to less controlled polymerization. acs.orgepa.gov

However, the less reactive tetramer can eventually transform into the more active trimeric growing species, especially at higher temperatures and monomer conversions. acs.orgepa.gov The aggregation of the active propagating species into unreactive dimers has also been proposed to explain the observed fractional order in active centers during propagation. acs.org The clustered nature of the active species can sometimes complicate the control of molecular weight, leading to broadened molecular weight distributions when multiple growing chains are attached to one metallic center. ufrgs.br

The kinetics of ROP of lactones and lactides initiated by aluminum alkoxides are influenced by several factors, including the structure of the initiator, the monomer, temperature, and solvent. acs.org

Kinetic studies have provided insights into the reaction orders for both the monomer and the initiator in ROP.

Lactide Polymerization: For the polymerization of lactide initiated by certain chiral salen aluminum complexes, the rate of polymerization was found to be first-order with respect to both the lactide monomer and the initiator. rsc.org Similarly, a kinetic study of D,L-lactide polymerization initiated by stannous octoate also showed a first-order dependence on both monomer and catalyst concentration. atlantis-press.com However, for the polymerization of L,L-lactide initiated by aluminum isopropoxide, a fractional order (e.g., 0.7 at 80 °C in THF) with respect to the active centers was observed, which was attributed to the reversible aggregation of propagating species into unreactive dimers. acs.org Another study on (porphirinato)aluminum alkoxide initiated polymerization suggested a second-order dependence on the initiator, implying a mechanism where one initiator molecule acts as a nucleophile while another activates the monomer. 20.210.105

Lactone Polymerization: In the ROP of ε-caprolactone initiated by lanthanum isopropoxide, the polymerization was found to be first-order in both the monomer and the initiator. researchgate.net

The following table summarizes kinetic data for the ring-opening polymerization of lactide.

Table 1: Kinetic Data for Lactide Ring-Opening Polymerization
Initiator/Catalyst SystemMonomerReaction Order (Monomer)Reaction Order (Initiator)Apparent Activation Energy (Ea)Reference
Chiral Salen Aluminum Complexrac-Lactide11Not Reported rsc.org
Stannous Octoate/TriphenylphosphineL-Lactide1158.0 kJ/mol atlantis-press.com
Zirconium Acetylacetonate (B107027)D,L-LactideNot ReportedNot ReportedNot Reported nih.gov
Aluminum Isopropoxide (trimer)L,L-Lactide10.7 (fractional)Not Reported acs.org

Kinetics of Lactone and Lactide Polymerization

Living Polymerization Characteristics and Limitations

The compound Aluminum, oxo(2-propanolato)-, more commonly known as aluminum isopropoxide, serves as an effective initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and lactones, exhibiting characteristics of a living polymerization. uliege.beresearchgate.net This process allows for the synthesis of polyesters with controlled molecular weights and relatively narrow molecular weight distributions (polydispersity index, PDI, typically between 1.1 and 1.4). uliege.beresearchgate.net The polymerization proceeds through a "coordination-insertion" mechanism, where the cyclic ester monomer first coordinates to the aluminum center of the initiator. Subsequently, the monomer is inserted into an aluminum-alkoxide bond, which involves the selective cleavage of the acyl-oxygen bond of the monomer. uliege.beresearchgate.netijcrt.org Each isopropoxide group on the aluminum atom can initiate the growth of a polymer chain. uliege.beresearchgate.net

The living nature of this polymerization is, however, subject to significant limitations. The primary constraint is the occurrence of side reactions, namely inter- and intramolecular transesterification. uliege.beresearchgate.net These reactions become particularly prominent at elevated temperatures (e.g., 100°C) and at later stages of the polymerization. uliege.beresearchgate.net Intramolecular transesterification, or "backbiting," involves the attack of the active chain end on an ester linkage within the same polymer chain, leading to the formation of cyclic oligomers and a broadening of the PDI. acs.orgbham.ac.uk Intermolecular transesterification occurs between different polymer chains, which also disrupts the controlled growth and leads to a less defined polymer architecture. Consequently, the polymerization is typically considered "living" only up to a certain molecular weight, approximately 90,000 g/mol for lactide polymerization, beyond which these side reactions become dominant. uliege.beresearchgate.net

Another factor affecting the control of the polymerization is the aggregation state of aluminum isopropoxide in solution. It exists as a mixture of aggregates, primarily a trimer (A₃) and a tetramer (A₄). acs.orgmdpi.com These aggregates exhibit different reactivities towards the monomer, with the trimer being significantly more reactive than the tetramer. acs.org This difference in initiation rates can lead to a less controlled polymerization process compared to an initiator with a single, well-defined active species. acs.org

Table 1: Characteristics of Lactide Polymerization Initiated by Aluminum, oxo(2-propanolato)-

FeatureDescriptionSource(s)
Mechanism Coordination-Insertion uliege.beresearchgate.netijcrt.org
Chain Initiation Each isopropoxide group initiates a chain. uliege.beresearchgate.net
Control Living polymerization characteristics observed. uliege.beresearchgate.net
Predictable Mₙ Molecular weight can be predicted from the monomer-to-initiator ratio. uliege.beresearchgate.net
Polydispersity (PDI) Narrow, typically 1.1 - 1.4. uliege.beresearchgate.net
Primary Limitation Inter- and intramolecular transesterification reactions. uliege.beresearchgate.net
Temperature Effect Transesterification is more pronounced at higher temperatures (>70°C). uliege.beresearchgate.net
Molecular Weight Limit Living character is lost for Mₙ above ~90,000 g/mol . uliege.beresearchgate.net
Initiator State Exists as a mixture of trimer and tetramer aggregates with different reactivities. acs.orgmdpi.com

Transesterification Reactions in Polymerization Control

Transesterification reactions are the most significant side reactions that compromise the control and living nature of polymerizations catalyzed by Aluminum, oxo(2-propanolato)-. uliege.be These reactions, which can be either intramolecular or intermolecular, involve the cleavage and reformation of ester bonds along the polymer backbone. bham.ac.uk While the primary propagation reaction involves the ring-opening of a monomer and its insertion into the aluminum-alkoxide bond of the growing chain, transesterification reactions effectively scramble the polymer chains. researchgate.net

Intramolecular Transesterification (Backbiting): This process occurs when the active alkoxide end of a growing polymer chain attacks one of the ester carbonyl groups within the same chain. acs.org This results in the scission of the linear chain and the formation of a cyclic oligomer, with the aluminum alkoxide being regenerated to potentially re-initiate polymerization. This side reaction is a major cause for the broadening of the molecular weight distribution and limits the final molecular weight of the polymer. uliege.beacs.org

Intermolecular Transesterification: This reaction involves the transfer of polymer chain segments between different macromolecules. The active alkoxide end of one chain attacks an ester linkage on another polymer chain. bham.ac.uk This leads to a redistribution of chain lengths and compositions, which is particularly detrimental for the synthesis of well-defined block copolymers, as it can cause randomization of the block sequences.

The prevalence of these transesterification reactions is highly dependent on reaction conditions, especially temperature and reaction time. At temperatures around 70°C for lactide polymerization, control can be maintained reasonably well. However, at higher temperatures (e.g., 100°C) or upon extended reaction times, these side reactions become dominant, leading to an equilibrium mixture of linear chains and cyclic oligomers, and a polymer with a broad molecular weight distribution. uliege.beresearchgate.net This behavior effectively sets a practical limit on the molecular weight of polymers that can be achieved in a controlled manner using this catalyst. uliege.be

Other Catalytic Reaction Mechanisms

Tishchenko Reaction Catalysis

Aluminum, oxo(2-propanolato)- is a classic and effective catalyst for the Tishchenko reaction, a disproportionation reaction in which two molecules of an aldehyde are converted into an ester. organic-chemistry.orgwikipedia.org The reaction is particularly useful for aldehydes that can and cannot enolize. wikipedia.org

The catalytic mechanism proceeds through several key steps initiated by the Lewis acidic aluminum center:

Coordination: The first molecule of the aldehyde coordinates to the aluminum isopropoxide catalyst. The lone pair of electrons on the carbonyl oxygen interacts with the electron-deficient aluminum atom. organic-chemistry.orglibretexts.org

Hemiacetal Formation: A second molecule of the aldehyde is then added to the complex. One of the isopropoxide groups from the catalyst can attack the carbonyl carbon of the coordinated aldehyde, or alternatively, the second aldehyde molecule attacks, leading to the formation of a hemiacetal intermediate that remains coordinated to the aluminum center. organic-chemistry.orgyoutube.com

Hydride Shift: The crucial step of the mechanism is an intramolecular 1,3-hydride shift. The hydrogen atom from the hemiacetal intermediate is transferred to the carbonyl carbon of the second aldehyde molecule. organic-chemistry.orgwikipedia.org This is a concerted, pericyclic process that occurs within a six-membered ring transition state. libretexts.org

Ester Formation and Catalyst Regeneration: The hydride shift results in the formation of the final ester product, which is initially coordinated to the aluminum center. The ester is then released, regenerating the aluminum alkoxide catalyst, which can then enter another catalytic cycle. libretexts.org

A potential side reaction can occur where one of the isopropoxide groups from the catalyst itself participates in the reaction, which can be minimized by using low temperatures and low catalyst loadings. organic-chemistry.org

Table 2: Mechanistic Steps of the Tishchenko Reaction Catalyzed by Aluminum, oxo(2-propanolato)-

StepDescriptionSource(s)
1. Coordination An aldehyde molecule coordinates to the Lewis acidic aluminum center. organic-chemistry.orglibretexts.org
2. Hemiacetal Formation A second aldehyde molecule adds to form a coordinated hemiacetal intermediate. organic-chemistry.orgyoutube.com
3. Hydride Shift Intramolecular 1,3-hydride transfer occurs via a six-membered transition state. organic-chemistry.orgwikipedia.orglibretexts.org
4. Product Release The resulting ester dissociates, regenerating the catalyst. libretexts.org

Copolymerization of Epoxides with Carbon Dioxide

Aluminum, oxo(2-propanolato)- has been demonstrated to be a viable, inexpensive catalyst for the copolymerization of epoxides, such as cyclohexene (B86901) oxide (CHO), with carbon dioxide (CO₂). psu.edusciopen.com This reaction yields poly(ether-carbonates), converting the greenhouse gas CO₂ into a polymer backbone. psu.edu

The catalytic activity of aluminum isopropoxide in this context is attributed to its high Lewis acidity, which allows it to activate the epoxide monomer for ring-opening. psu.edu However, this high acidity also presents a challenge, as it can concurrently catalyze the homopolymerization of the epoxide, leading to the formation of polyether linkages within the polymer chain and reducing the incorporation of CO₂. psu.edu To achieve a satisfactory level of carbonate linkages, the reaction often requires high CO₂ pressures (e.g., around 100 bar). psu.eduscispace.com

The mechanistic understanding suggests that the catalyst, which exists as oligomeric aggregates in solution, reacts with CO₂ to form complex aluminum alkoxo-alkylcarbonato species. psu.eduscispace.com The polymerization likely proceeds via a coordination-insertion mechanism:

Initiation: An isopropoxide group attacks an epoxide monomer, opening the ring and forming an aluminum alkoxide.

Propagation: This process involves two competing pathways:

CO₂ Insertion: The aluminum alkoxide at the end of the growing chain attacks a molecule of CO₂, inserting it to form an aluminum carbonate species. This carbonate end then attacks another epoxide monomer.

Epoxide Homopolymerization: The aluminum alkoxide end attacks another epoxide monomer directly, leading to an ether linkage. The balance between these pathways determines the ratio of carbonate to ether linkages in the final copolymer. psu.edu In some systems utilizing aluminum-based catalysts, the addition of a co-catalyst, such as a quaternary ammonium (B1175870) salt, is necessary to enhance the selectivity towards carbonate formation by facilitating the nucleophilic attack on CO₂. scispace.com

Alcoholysis and Ester Exchange Reaction Mechanisms

Aluminum, oxo(2-propanolato)- is a widely used reagent and catalyst for alcoholysis and ester exchange reactions, which are fundamental transformations in organic synthesis. nih.govcymitquimica.comalfa.co.kr

Alcohol Exchange with Catalyst: A rapid and reversible exchange occurs between the isopropanol on the aluminum catalyst and the reactant alcohol (R''OH), forming a new aluminum alkoxide species, Al(OR'')ₓ(OⁱPr)₃₋ₓ. scribd.com

Coordination: The carbonyl oxygen of the substrate ester (RCOOR') coordinates to the Lewis acidic aluminum center of the newly formed alkoxide. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The alkoxide group (R''O⁻) from the aluminum catalyst attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Leaving Group Departure: The original alkoxy group of the ester (R'O⁻) is eliminated from the tetrahedral intermediate. This group can then abstract a proton from a proton source or react with the aluminum center.

Product Release: The new ester (RCOOR'') is released, and the catalyst is regenerated to continue the cycle.

Ester Exchange (Ester Disproportionation): This reaction involves the exchange of acyl or alkoxy groups between two different ester molecules. The mechanism catalyzed by aluminum isopropoxide is analogous to that of alcoholysis, where the aluminum center acts as a Lewis acid to activate one ester molecule, facilitating the attack by a second ester molecule. This process is also reversible and leads to an equilibrium mixture of the possible ester products. sciencemadness.org

Applications of Aluminum, Oxo 2 Propanolato As a Precursor in Advanced Materials Science

Sol-Gel Synthesis of Oxide Materials

The sol-gel process is a versatile wet-chemical technique used to fabricate ceramic and glass materials. wikipedia.org It involves the evolution of a solution (sol) of molecular precursors into a gelatinous, cross-linked network (gel). scispace.com Aluminum, oxo(2-propanolato)-, as a metal alkoxide, is a premier precursor for this method due to its ready reaction with water. wikipedia.org The process allows for the synthesis of materials with controlled composition, microstructure, and purity at milder temperatures than traditional solid-state reaction methods.

Aluminum, oxo(2-propanolato)- is extensively used to produce high-purity alumina (B75360) (Al2O3) in various forms, including nanoparticles and thin films. i-asem.orgresearchgate.net The sol-gel method provides exceptional control over the particle size, morphology, and crystalline phase of the resulting alumina, making it suitable for applications ranging from electronic substrates to catalysts. i-asem.org

The transformation of Aluminum, oxo(2-propanolato)- into an alumina network occurs through two fundamental chemical reactions: hydrolysis and condensation. scispace.com

Hydrolysis: The process is initiated by the addition of water to the precursor, which is typically dissolved in an alcohol solvent. The isopropanolato (-OCH(CH₃)₂) groups are replaced by hydroxyl (-OH) groups. wikipedia.org This reaction can be represented as: Al(O)(OPrⁱ) + H₂O → Al(O)(OH) + PrⁱOH (Note: This is a simplified representation. The actual structure of the precursor and its hydrolyzed intermediates can be complex oligomers.)

Condensation: The newly formed hydroxyl groups are reactive and can condense with other hydroxyl groups (water elimination) or with remaining isopropanolato groups (alcohol elimination) to form Al-O-Al oxo bridges. wikipedia.org This polycondensation process builds the inorganic polymer network that constitutes the gel. scispace.com The rate of these reactions is influenced by factors such as the water-to-alkoxide ratio, pH (catalyst), and temperature. wiley-vch.de Controlling these parameters is crucial for managing the structure of the resulting gel and the properties of the final ceramic material.

The as-prepared alumina gel is typically amorphous. Subsequent heat treatment (calcination) is required to dehydrate the gel and crystallize it into one of several alumina polymorphs. The sequence of phase transitions is generally dependent on the temperature and duration of the heat treatment. mdpi.com

The common transformation pathway for alumina derived from sol-gel synthesis is: Amorphous → γ-Al₂O₃ → δ-Al₂O₃ → θ-Al₂O₃ → α-Al₂O₃ mdpi.com

γ-Al₂O₃ (gamma-alumina): This is one of the first metastable phases to crystallize at temperatures around 400-800°C. mdpi.com It is known for its high surface area and is often used in catalysis.

θ-Al₂O₃ (theta-alumina): This metastable phase forms at higher temperatures, typically in the range of 900-1000°C.

α-Al₂O₃ (alpha-alumina/Corundum): This is the most thermodynamically stable phase of alumina. mdpi.com It is formed at temperatures above 1050-1200°C. mdpi.com α-Al₂O₃ is valued for its exceptional hardness, chemical inertness, and thermal stability, making it ideal for wear-resistant coatings and advanced structural components.

Control over the final phase is achieved by carefully managing the calcination temperature and heating rate. mdpi.comresearchgate.net For instance, rapid heating can sometimes alter transition temperatures. The initial precursor chemistry and gel structure can also influence the phase evolution.

Table 1: Typical Calcination Temperatures for Alumina Phase Transitions

Phase Typical Formation Temperature Range (°C) Key Characteristics
γ-Al₂O₃ 400 - 800 Metastable, high surface area, catalytic applications. mdpi.com
θ-Al₂O₃ 900 - 1000 Metastable, intermediate phase.

Alumina (Al2O3) Nanoparticles and Films

Tailoring Textural Properties (Surface Area, Porosity, Pore Size Distribution)

A significant advantage of using Aluminum, oxo(2-propanolato)- in sol-gel synthesis is the ability to tailor the textural properties of the resulting alumina. Properties such as specific surface area, porosity, and pore size distribution are critical for applications like catalysis, adsorption, and filtration. These properties are primarily controlled during the sol-gel reaction and subsequent drying and calcination steps.

Key control factors include:

Water to Precursor Ratio (H₂O:Al): This ratio significantly affects the hydrolysis and condensation rates. Low ratios can lead to different morphologies compared to high ratios, which promote rapid hydrolysis.

Use of Surfactants/Templates: The addition of structure-directing agents, such as block copolymers (e.g., Pluronic P123) or surfactants (e.g., CTAB), can create ordered mesoporous structures. The template is later removed by calcination, leaving behind a porous network with a controlled pore size.

Solvent and pH: The choice of solvent and the use of acid or base catalysts modify reaction kinetics, influencing the growth and aggregation of particles and thus the final pore structure. wiley-vch.de

Table 2: Influence of Synthesis Parameters on Alumina Textural Properties

Precursor System Surfactant/Additive Resulting Morphology Surface Area (m²/g) Pore Size (nm) Reference
Aluminum isopropoxide P123 Lath-like 409 5.0-33.1
Aluminum tri-sec-butoxide CTAB Wormhole-like 421 2.9
Aluminum isopropoxide Citric Acid Spongy structure 351 5.34
Synthesis of Crack-Free Thin Films

When depositing alumina as a thin film onto a substrate using sol-gel methods (e.g., spin-coating or dip-coating), a major challenge is the formation of cracks during drying and heating. Cracking is primarily caused by the large intrinsic stress that develops as the solvent evaporates and the gel network shrinks and densifies. utwente.nl

Several strategies are employed to mitigate this issue:

Control of Film Thickness: Thicker films are more prone to cracking. Therefore, crack-free films are often built up by applying multiple thin layers with intermediate heat treatments. researchgate.net

Use of Binders: Adding organic binders like polyethyleneimine can increase the flexibility of the gel network, helping to accommodate stress and prevent cracking. researchgate.net

Controlled Drying: Slow and controlled solvent removal, for example by using a humidity-controlled atmosphere, can reduce the capillary stress that causes cracking.

Chemical Additives: The addition of certain chemical additives can modify the condensation process, leading to a more compliant gel network that is less susceptible to fracture.

Research has shown that parameters such as the molar ratios of acid and water to the alumina precursor, as well as aging time, are critical in forming crack-free coatings of a controlled thickness. researchgate.net

Aluminum, oxo(2-propanolato)- is also a valuable precursor for the synthesis of multimetallic or mixed-metal oxides. rsc.org These materials, which contain aluminum and one or more other metals in a single oxide matrix, have applications in catalysis, electronics, and pigments.

The sol-gel method is particularly effective for producing homogeneous multimetallic oxides. However, when starting from a mixture of different single-metal precursors (e.g., an aluminum alkoxide and a titanium alkoxide), a significant challenge arises from their different hydrolysis and condensation rates. scispace.com The more reactive precursor will form an oxide network first, leading to phase separation and an inhomogeneous final product.

To overcome this, two main approaches are used:

Single-Source Precursors: The ideal approach is to use a "single-source precursor," which is a single chemical compound that already contains all the desired metals in the correct stoichiometric ratio. scispace.comrsc.org Heterometallic alkoxides, where different metals are linked by oxo or alkoxo bridges in one molecule, are a prime example. nih.gov When this single compound is hydrolyzed, the metals are already mixed at the molecular level, ensuring the formation of a highly homogeneous mixed-metal oxide upon calcination. scispace.com

Mullite (B73837) (3Al₂O₃·2SiO₂) Fiber and Powder Preparation

Mullite, a stable aluminosilicate, is a crucial material in high-temperature and structural ceramics due to its excellent thermal and mechanical properties. petra.ac.id The synthesis of mullite often involves the use of precursors that can be converted into the desired ceramic at lower temperatures. princeton.edu

The preparation of high-purity mullite often utilizes a sol-gel process involving co-precursors to achieve a homogeneous mixture of aluminum and silicon at the molecular level. scielo.brresearchgate.net A common co-precursor system involves Aluminum, oxo(2-propanolato)- (or a related aluminum alkoxide like aluminum isopropoxide) and tetraethyl orthosilicate (B98303) (TEOS) as the silica (B1680970) source. scielo.brmdpi.com The use of these alkoxide precursors allows for intimate mixing in a solvent, which is crucial for forming a homogenous gel. scielo.br This homogeneity is key to lowering the mullitization temperature. princeton.edu

In some methodologies, aluminum chloride is also used in conjunction with silicon-containing precursors. The choice of precursors and solvents significantly impacts the hydrolysis and condensation rates, which in turn affects the final structure and properties of the mullite. researchgate.net The goal is to control the reactivity of the aluminum and silicon monomers to promote the formation of Al-O-Si linkages in the precursor gel. princeton.edu

Key Co-precursors for Mullite Synthesis:

Precursor System Description Reference
Aluminum isopropoxide and TEOS A widely used sol-gel method where both precursors are dissolved in a solvent, often with a catalyst, to form a homogeneous gel that is then calcined to produce mullite. scielo.br scielo.br
Aluminum nitrate (B79036) and TEOS Another common sol-gel route where aluminum nitrate and TEOS are dissolved in ethanol. petra.ac.id petra.ac.id

The temperature at which mullite forms (mullitization temperature) and the intermediate phases that appear are highly dependent on the nature of the precursor. petra.ac.id Homogeneous mixing of aluminum and silicon sources at the atomic level, as achieved with co-precursor systems, can significantly lower the mullitization temperature to around 1000°C. princeton.edu This is a considerable reduction compared to traditional solid-state reaction methods, which require temperatures above 1500°C. princeton.edu

The formation of mullite from these precursors typically proceeds through an amorphous phase, which then crystallizes into mullite at a specific temperature. princeton.edu In some cases, intermediate phases like a spinel phase can be observed before the formation of mullite. petra.ac.id The precise control over the heating schedule and the atmosphere during calcination is critical for obtaining phase-pure mullite. mdpi.com The activation energy for mullite crystallization can vary significantly depending on the starting materials and processing route. scielo.br

Factors Influencing Mullitization:

Factor Effect Reference
Precursor Homogeneity Atomic-level mixing leads to lower mullitization temperatures. princeton.edu princeton.edu
Heating Rate Affects the crystallization kinetics and the final grain morphology. scielo.br scielo.br

Atomic Layer Deposition (ALD) of Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level thickness control. beneq.com This is achieved through sequential, self-limiting surface reactions. beneq.com

While trimethylaluminum (B3029685) (TMA) is the most common precursor for the ALD of alumina (Al₂O₃), research has explored alternative aluminum sources to address some of the challenges associated with TMA, such as its pyrophoric nature. nih.govresearchgate.net Aluminum alkoxides, including compounds structurally related to Aluminum, oxo(2-propanolato)-, have been investigated as potential non-pyrophoric liquid precursors for ALD. nih.gov For instance, aluminum tri-sec-butoxide has been successfully used to deposit Al₂O₃ thin films via an ALD-like process. nih.gov These alternative precursors can offer advantages in terms of safety and handling. researchgate.net The resulting alumina films find applications as protective coatings, gas barrier layers, and in microelectronics. researchgate.netnih.govcsic.es

The choice of precursor in an ALD process significantly influences the deposition characteristics and the properties of the resulting thin film. chemrxiv.org

Comparison of ALD Precursors for Alumina:

Precursor Advantages Disadvantages Reference
Trimethylaluminum (TMA) High reactivity, high volatility, allows for low-temperature deposition. researchgate.netrsc.org Pyrophoric, can have a poorly defined ALD window. researchgate.net researchgate.netrsc.org
Aluminum Alkoxides (e.g., aluminum tri-sec-butoxide) Non-pyrophoric, safer to handle. nih.govresearchgate.net May require different process parameters and can have lower growth rates compared to TMA. nih.gov nih.gov
Intramolecularly Stabilized Aluminum Complexes Non-pyrophoric, thermally stable, tunable properties. researchgate.net May require plasma enhancement for efficient deposition. researchgate.net researchgate.net

Studies have shown that the dimerization of aluminum precursors can affect their reactivity. chemrxiv.orgchemrxiv.org For example, dimethylaluminum isopropoxide (DMAI), a related compound, is known to form stable dimers under ALD conditions. chemrxiv.org

ALD processes can be broadly categorized into thermal ALD and plasma-enhanced ALD (PE-ALD).

In thermal ALD , the energy required for the surface reactions is provided by heating the substrate. beneq.com For alumina deposition, this typically involves alternating pulses of an aluminum precursor like TMA and an oxidant such as water (H₂O) or ozone (O₃). csic.esbeilstein-journals.orgcore.ac.uk

Plasma-enhanced ALD (PE-ALD) utilizes a plasma to generate reactive species (radicals and ions) from the reactant gas, such as an oxygen plasma. beneq.com These highly reactive species can then react with the precursor on the substrate surface. PE-ALD offers several advantages over thermal ALD, including the potential for higher growth rates, improved film quality, and the ability to deposit films at lower temperatures, which is crucial for thermally sensitive substrates. beilstein-journals.orgaalto.fi The use of plasma can also lead to lower impurity levels in the deposited films. beilstein-journals.org However, the plasma can also potentially damage the substrate. jyu.fi

The choice between thermal and plasma-enhanced ALD depends on the specific application and the desired film properties. mdpi.com For instance, PE-ALD has been shown to produce harder alumina films compared to those grown by thermal ALD. mdpi.com

Comparison of Thermal and Plasma-Enhanced ALD:

Feature Thermal ALD Plasma-Enhanced ALD (PE-ALD) Reference
Activation Energy Source Substrate temperature. beneq.com Plasma-generated reactive species. beneq.com beneq.com
Deposition Temperature Generally higher. beilstein-journals.org Can be significantly lower. beilstein-journals.orgaalto.fi beilstein-journals.orgaalto.fi
Film Quality Can have higher impurity levels at low temperatures. aalto.fi Often results in lower impurity levels and higher density. beilstein-journals.org beilstein-journals.orgaalto.fi
Growth Rate Can be slower. csic.es Often higher. beilstein-journals.org beilstein-journals.org

| Reactants | E.g., H₂O, O₃. csic.es | E.g., O₂, N₂, NH₃, H₂ plasmas. beneq.com | beneq.com |

Fabrication of Functional Coatings (e.g., Buffer Layers for Batteries)

The application of functional coatings on cathode materials is a key strategy for enhancing the performance and lifespan of lithium-ion batteries. Aluminum oxide (Al2O3) is a widely utilized coating material due to its chemical stability and ability to act as a protective buffer layer. cam.ac.uknih.gov This layer mitigates undesirable side reactions between the active cathode material and the electrolyte, particularly at high operating voltages. nih.gov A common and scalable method for creating these alumina coatings is through wet-chemical processes, such as sol-gel techniques, which utilize chemical precursors like Aluminum, oxo(2-propanolato)- or the closely related aluminum isopropoxide. acs.orgacs.orgresearchgate.net

The fabrication process typically involves dispersing the cathode powder (e.g., NMC811, LCO) in a solvent, often an alcohol like isopropanol (B130326) or ethanol. acs.orgresearchgate.net The aluminum alkoxide precursor, such as aluminum isopropoxide, is then added to this suspension. cam.ac.ukacs.org The precursor hydrolyzes, either from ambient moisture or surface hydroxyl groups on the cathode particles, and deposits onto the surface of the particles. cam.ac.ukacs.org A subsequent annealing (heat treatment) step is performed to decompose the precursor and form a thin, often amorphous, and uniform layer of aluminum oxide (Al2O3) on the cathode material. nih.govacs.org The temperature of this annealing step is a critical parameter that influences the final properties and homogeneity of the coating. osti.gov

Detailed Research Findings

Research has extensively demonstrated the positive impact of these Al2O3 buffer layers on various cathode materials. The coating acts as a physical barrier, reducing direct contact with the electrolyte, which can suppress the dissolution of transition metals and the formation of a resistive solid electrolyte interphase (SEI) layer. nih.gov Furthermore, Al2O3 is known to scavenge harmful species like hydrogen fluoride (B91410) (HF) in the electrolyte, which can attack the cathode structure. nih.gov

Studies using aluminum isopropoxide as a precursor have yielded significant performance improvements. For instance, modifying a Li-rich, manganese-based cathode (Li1.2Ni0.13Co0.13Mn0.54O2) with a 3 wt% aluminum isopropoxide-derived coating resulted in a notable enhancement in electrochemical performance. acs.org The initial discharge capacity at a rate of 0.1 C reached 272.7 mAh g⁻¹, with a high initial Coulombic efficiency of 88.55%. acs.org After 300 cycles at 0.5 C, the coated material retained 83.55% of its capacity. acs.org This improvement is attributed to the mixed Al2O3 and LiAlO2 coating layer, which protects the cathode structure while facilitating Li-ion diffusion. acs.org

Similarly, wet-chemical coatings on LiNi0.5Co0.2Mn0.3O2 (NCM523) have shown remarkable results. A thin 0.5% Al2O3 coating was found to be highly effective, with the coated cathode exhibiting a capacity loss of only 5.6% after 80 cycles, a significant improvement over the 37.6% loss seen in the uncoated material. osti.gov This highlights that even a very thin coating can substantially improve cyclability. osti.gov

The effect of the coating can, however, depend on the specific cathode material and the processing conditions. For LiCoO2 (LCO) cathodes, Al2O3 coatings also enhance cycle stability. osti.gov However, unlike with NCM, higher annealing temperatures can lead to the diffusion of aluminum into the LCO lattice, transforming the "coating" into a "dopant," which can alter the electrochemical properties. osti.gov Research on Al2O3-coated LCO indicated that annealing at 400°C resulted in slightly better electrochemical performance compared to annealing at 800°C. osti.gov

The thickness and uniformity of the coating are crucial. While coatings are beneficial, excessively thick layers can impede lithium-ion transport, leading to lower initial capacity. cam.ac.uk Studies on LiNi0.8Mn0.1Co0.1O2 (NMC811) show that while coatings can improve surface stability and reduce degradation, finding the optimal coating thickness is essential to balance protection and ionic conductivity. researchgate.net An ultrathin Al2O3 coating (2 nm) on NCM811, for example, improved capacity retention by over 11% at a high operating voltage of 4.5 V.

Data Tables

Table 1: Performance of Li-Rich NMC Cathode Coated via Aluminum Isopropoxide Precursor

Interactive table available in the digital version.

Parameter Uncoated Cathode 3 wt% Al2O3 Coated Cathode
Initial Discharge Capacity (0.1 C) - 272.7 mAh g⁻¹ acs.org
Initial Coulombic Efficiency - 88.55% acs.org
Capacity Retention (after 300 cycles at 0.5 C) - 83.55% acs.org

| Final Discharge Capacity (after 300 cycles) | - | 186.4 mAh g⁻¹ acs.org |

Table 2: Comparative Cyclability of NCM523 Cathodes

Interactive table available in the digital version.

Cathode Type Capacity Loss (after 80 cycles at C/3)
Pristine NCM523 37.6% osti.gov
0.5% Al2O3-coated NCM523 5.6% osti.gov

| 2% Al2O3-coated NCM523 | 22.0% osti.gov |

Heterogeneous Catalysis and Catalyst Immobilization Studies

Grafting of Aluminum, oxo(2-propanolato)- onto Mesoporous Supports

The process of grafting involves the chemical bonding of Aluminum, oxo(2-propanolato)- to the surface of a porous material. This is typically achieved by reacting the aluminum alkoxide with the surface hydroxyl groups of the support in a non-aqueous solvent, followed by filtration and drying under an inert atmosphere to yield the heterogenized catalyst. researchgate.netrsc.org

A variety of mesoporous materials have been successfully employed as supports for immobilizing Aluminum, oxo(2-propanolato)-. The choice of support is crucial as its physical and chemical properties can significantly influence the final catalyst's performance.

Commonly investigated supports include:

Silica (B1680970) (SiO₂): High surface area silicas, including amorphous silica gel, SBA-15, and KIT-6, are widely used due to their thermal stability and well-defined pore structures. researchgate.netnih.govrsc.org Aluminum, oxo(2-propanolato)- has been successfully grafted onto these supports, creating well-defined surface species such as (≡SiO)₂Al(OCHMe₂) and ≡SiOAl(OCHMe₂)₂. nih.gov

Titania (TiO₂): Anatase-phase titania has been used as a support, though it sometimes results in lower catalytic activity compared to silica, which may be attributed to its smaller surface area affecting the dispersion of the aluminum isopropoxide. rsc.orgunibo.it

Gamma-Alumina (γ-Al₂O₃): As a common industrial catalyst support, γ-Al₂O₃ offers good thermal stability and surface properties for grafting. rsc.org

Magnesium Oxide (MgO): Both unmodified and surface-modified MgO have been used to immobilize Aluminum, oxo(2-propanolato)- for hydrogen-transfer reactions. nih.govrsc.org

A comprehensive suite of analytical techniques is employed to confirm the successful grafting of the catalyst and to characterize its physicochemical properties.

N₂ Physisorption (BET Analysis): This technique measures the surface area and pore characteristics of the material. Studies consistently show a decrease in the Brunauer–Emmett–Teller (BET) surface area, pore volume, and pore diameter after grafting Aluminum, oxo(2-propanolato)-. This reduction is attributed to the presence of the aluminum alkoxide species within the mesopores of the support. rsc.org

Table 1: N₂ Physisorption Data for Supported Catalysts A comparative table showing the textural properties of various supports before and after grafting with Aluminum, oxo(2-propanolato)-.

Catalyst/Support BET Surface Area (m²/g) Pore Volume (cm³/g)
SiO₂ (Support) 434 0.73
Al(OⁱPr)₃-SiO₂ 408 0.40
γ-Al₂O₃ (Support) 240 0.74
Al(OⁱPr)₃-Al₂O₃ 212 0.35
TiO₂ (Support) Not specified Not specified
Al(OⁱPr)₃-TiO₂ Lower than support Lower than support
Unmodified MgO 2.9 Not specified
OTES-Modified MgO 84.3 Not specified

Data sourced from Muhammad et al. (2022) and Muhammad et al. (2025). rsc.orgrsc.org

X-ray Diffraction (XRD): XRD patterns of the heterogenized catalysts typically show the characteristic peaks of the crystalline support material (e.g., anatase for TiO₂), but no peaks corresponding to aluminum isopropoxide. rsc.org This indicates that the catalyst is highly dispersed on the support surface rather than forming separate crystalline phases. rsc.org

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX): SEM provides morphological information, while EDX analysis confirms the elemental composition. For grafted catalysts, EDX spectra confirm the presence and distribution of aluminum on the support surface. rsc.orgcellulosechemtechnol.ro

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups and confirm the chemical bonding between the catalyst and the support. For example, upon grafting on γ-Al₂O₃, shifts in the wavenumbers and changes in peak intensities for Al-O-Al vibrations are observed, indicating the successful immobilization of the aluminum species. rsc.org

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This quantitative technique is used to determine the precise amount of aluminum loaded onto the support. rsc.org

Table 2: Aluminum Content on Various Supports Results from ICP-OES analysis showing the weight percentage of aluminum grafted onto different mesoporous supports.

Heterogenized Catalyst Aluminum Content (wt%)
Al(OⁱPr)₃-SiO₂ 6.61
Al(OⁱPr)₃-Al₂O₃ 6.45

Data sourced from Muhammad et al. (2022). rsc.org

A key advantage of heterogenization is the ability to reuse the catalyst. Stability and recyclability are assessed by performing multiple reaction cycles with the same catalyst batch. Studies on Aluminum, oxo(2-propanolato)- grafted onto SiO₂, TiO₂, and γ-Al₂O₃ have shown that the catalysts remain highly active after five cycles of reuse. rsc.orgresearchgate.net Crucially, ICP-OES analysis of the reaction mixture after catalysis revealed no leached aluminum, confirming the excellent stability and covalent bonding of the catalyst to the support. rsc.orgresearchgate.net

In studies involving modified MgO supports, the catalyst Al–DBB–MgO showed no significant change in turnover frequency (TOF) after five reduction cycles. rsc.org The Al–OTES–MgO catalyst showed a minor drop in TOF of about 14% over the same duration, still demonstrating good operational stability. rsc.orgmanchester.ac.uk

Comparative Analysis of Homogeneous vs. Heterogeneous Catalysis

Homogeneous catalysts, like pure Aluminum, oxo(2-propanolato)-, are known for their high activity and selectivity because every catalyst molecule can act as an active site. nih.gov However, their major drawback is the difficulty in separating them from the reaction products, which prevents efficient recycling. researchgate.net

Heterogeneous catalysts, by contrast, are easily separated by simple filtration. researchgate.net The challenge lies in achieving performance comparable to their homogeneous counterparts, as immobilization can sometimes lead to lower activity. researchgate.net

Remarkably, studies on the H-transfer reduction of aldehydes and ketones have demonstrated that Aluminum, oxo(2-propanolato)- immobilized on mesoporous supports (SiO₂, TiO₂, γ-Al₂O₃) exhibits excellent catalytic activity and high selectivity, with performances that are comparable to the homogeneous catalyst. rsc.orgresearchgate.net This demonstrates a successful "heterogenization," combining the high performance of the molecular catalyst with the practical advantages of a solid-supported system. researchgate.net

Influence of Support Chemistry and Surface Modification on Catalytic Performance

Research comparing different standard supports found that Al(OⁱPr)₃-SiO₂ exhibited higher catalytic activity than its counterparts on γ-Al₂O₃ and TiO₂ supports. rsc.org This superior performance was attributed to the higher surface area and larger pore structure of the silica support, which allows for better dispersion of the Aluminum, oxo(2-propanolato)- and improved access of reactant molecules to the active sites. rsc.orgnih.gov The lower activity of the TiO₂-based catalyst was linked to the smaller surface area of the specific titania support used. rsc.org

Further advancements have been made by chemically modifying the support surface prior to grafting. In a study using magnesium oxide (MgO) as the support, the surface was functionalized with either octadecyltrichlorosilane (B89594) (OTES) or dibromobutane (DBB). rsc.org This modification had a profound effect:

The OTES-modified MgO developed a porous, "nest-like" structure, which significantly increased its surface area from 2.9 m²/g to 84.3 m²/g. rsc.org

The DBB-modified MgO resulted in a "brush-like" morphology. rsc.org

When Aluminum, oxo(2-propanolato)- was grafted onto these modified supports, the resulting catalysts showed substantial improvements in activity over the one based on unmodified MgO. The Al–DBB–MgO catalyst achieved the highest turnover frequency (TOF), a result attributed to enhanced substrate adsorption and reduced steric hindrance, which allows reactants easier access to the catalytic aluminum centers. nih.govrsc.org

Table 3: Effect of MgO Surface Modification on Catalytic Activity Turnover Frequency (TOF) for heterogenized catalysts in H-transfer reduction reactions.

Catalyst Modification Key Feature Turnover Frequency (TOF)
Al–DBB–MgO Dibromobutane (DBB) "Brush-like" morphology Highest
Al–OTES–MgO Octadecyltrichlorosilane (OTES) "Nest-like" morphology Moderate
Al–MgO None Low surface area Lowest

Data sourced from Muhammad et al. (2025). nih.govrsc.org

These findings underscore that the catalytic performance of heterogenized Aluminum, oxo(2-propanolato)- is not solely dependent on the catalyst itself but is intricately linked to the physical and chemical properties of the support material. nih.gov

Theoretical and Computational Chemistry of Aluminum, Oxo 2 Propanolato

Molecular Structure Predictions and Geometries

Computational chemistry plays a pivotal role in predicting the molecular structures and geometries of aluminum alkoxides, which are often complex and can exist as various aggregated species. Ab initio molecular orbital calculations and density functional theory (DFT) are powerful tools for this purpose. For instance, calculations have been used to determine the structure of "oxo(propan-2-yloxy)alumane," providing its molecular formula as C3H7AlO2 and its SMILES notation as CC(C)O[Al]=O. uni.lunih.gov

Theoretical studies have successfully predicted the geometries of various aluminum-containing compounds. For example, the structures of (aminato)- and (propanolato)aluminum clusters with 3-, 4-, and 6-coordinate aluminum sites have been investigated. researchgate.net Molecular orbital calculations of the electric field gradient tensors for these complexes have yielded results that align well with experimental data, even for complex structures like a large hexameric (aminato)aluminum cage. researchgate.net These computational approaches are crucial for understanding the varied coordination environments that aluminum can adopt in these compounds.

Below is a table summarizing key predicted structural information for "Aluminum, oxo(2-propanolato)-".

PropertyPredicted Value
Molecular FormulaC3H7AlO2 uni.lunih.gov
SMILESCC(C)O[Al]=O uni.lu
InChIInChI=1S/C3H7O.Al.O/c1-3(2)4;;/h3H,1-2H3;;/q-1;+1;; uni.lu
InChIKeyHRUQNUFHAHTISK-UHFFFAOYSA-N uni.lu
Monoisotopic Mass102.026146 Da uni.lu

This table presents computationally predicted structural data for "Aluminum, oxo(2-propanolato)-".

Modeling of Aggregated Forms and Oligomeric Structures

"Aluminum, oxo(2-propanolato)-" and similar aluminum alkoxides are well-known for their tendency to form aggregated and oligomeric structures in solution and in the solid state. researchgate.net Computational modeling is indispensable for elucidating the structures and stabilities of these aggregates.

Studies have focused on modeling the formation of oxo- and hydroxo-bridged aggregates. researchgate.net For example, computational models have been developed for methylaluminoxane (B55162) (MAO), a related aluminum compound, to understand its complex structure. While a D(3d) symmetry hexaaluminum oxane cluster was initially proposed as a model for MAO, calculations showed that its predicted spectral properties did not match experimental NMR data. researchgate.net However, further calculations on dimeric forms of this cage complex, either edge-bridged or face-bridged, demonstrated a much better agreement with experimental observations, highlighting the importance of modeling oligomeric structures. researchgate.net

The table below illustrates different aggregated forms of aluminum alkoxides that have been computationally studied.

Aggregated FormKey Structural Features
Dimeric (Aminato)aluminumFeatures two four-coordinated aluminum centers. researchgate.net
Hexameric (Aminato)aluminum CageA large cage-like structure. researchgate.net
D(3d) Symmetry Hexaaluminum Oxane ClusterA postulated model for MAO. researchgate.net
Edge-Bridged and Face-Bridged Dimers of Cage ComplexesShow a closer match to experimental data for MAO. researchgate.net

This table showcases various computationally modeled aggregated forms of aluminum alkoxides.

Computational Studies of Reaction Mechanisms (e.g., MPV, ROP)

Computational chemistry provides deep insights into the mechanisms of reactions catalyzed by aluminum alkoxides, such as the Meerwein-Ponndorf-Verley (MPV) reduction and ring-opening polymerization (ROP). These studies help to understand reaction pathways, transition states, and the role of the catalyst. scielo.br

For instance, computational studies on the ROP of cyclohexene (B86901) oxide (CHO) catalyzed by heterometallic aluminum-based complexes have been conducted. researchgate.net These studies can determine activation energies and provide a detailed understanding of the catalytic cycle. Kinetic studies combined with computational modeling can reveal the influence of different ligands and metal centers on the catalytic activity. researchgate.net

Similarly, the mechanisms of other reactions can be explored. For example, computational analysis of the Sakai reaction identified energetic inconsistencies in previously proposed mechanisms and suggested alternative pathways. scielo.br These computational approaches often employ methods like DFT with implicit solvent models to simulate the reaction environment. scielo.br

The table below summarizes key aspects of computationally studied reaction mechanisms involving aluminum compounds.

ReactionKey Computational Findings
Ring-Opening Polymerization (ROP) of Cyclohexene OxideHeterometallic complexes can show significantly enhanced activity. The activation energy can be determined through a combination of kinetics and computation. researchgate.net
N-ethylation ReactionComputational analysis can explain the regioselectivity by comparing the activation barriers for different reaction sites. scielo.br
Sakai ReactionComputational exploration can identify inconsistencies in proposed mechanisms and suggest more energetically favorable pathways. scielo.br

This table highlights findings from computational studies on reaction mechanisms involving aluminum-based catalysts.

Elucidation of Solvent Effects on Molecular Dynamics and Reactivity

Solvent effects can significantly influence the dynamics and reactivity of chemical reactions by modulating the stability of intermediates and transition states. nih.gov Computational methods, particularly molecular dynamics (MD) simulations, are crucial for understanding these effects at a molecular level. nih.govnih.gov

Reactive molecular dynamics simulations can be used to investigate reaction energetics and solvent distributions in various solvents. arxiv.org For example, studies have shown that polar solvents can have a strong catalytic effect on certain reactions by reducing the energy barrier. arxiv.org These simulations can also reveal how solvent molecules reorganize during a reaction, providing a more realistic picture of the reaction dynamics. nih.gov The use of explicit solvent models in these simulations is often necessary to accurately capture these effects. nih.gov

Computational studies have also explored the influence of solvents on the formation of active species in electrolyte solutions for applications like aluminum-ion batteries. chemrxiv.org MD simulations have shown that solvents like dichloromethane (B109758) (DCM) can improve the transport properties and facilitate the formation of key anionic species in the electrolyte. chemrxiv.org

The table below provides examples of how solvent effects on reactivity have been studied computationally.

System/ReactionSolventComputational MethodKey Finding
Menshutkin ReactionWater, Methanol, Acetonitrile, Benzene (B151609), CyclohexaneReactive Molecular DynamicsPolar solvents show a strong catalytic effect by reducing the reaction barrier. arxiv.org
Diels-Alder ReactionExplicit vs. Implicit WaterAb initio Molecular Dynamics with Machine Learning PotentialsExplicit solvent leads to a more asynchronous reaction mechanism compared to implicit solvent. nih.gov
Aluminum-ion Battery ElectrolyteDichloromethane (DCM), Toluene (B28343)Molecular DynamicsSolvents can enhance the formation of active anionic aluminum species and improve transport properties. chemrxiv.org

This table illustrates the application of computational methods to understand solvent effects in different chemical systems.

Prediction of Optimal Catalytic Architectures and Intermediates

A significant goal of computational chemistry in catalysis is to predict optimal catalyst structures and identify key reaction intermediates. cardiff.ac.uk This predictive capability can guide the experimental synthesis of more efficient catalysts.

Computational approaches can be used to design and screen potential catalytic architectures. For example, in the context of bimetallic complexes, computational design considers factors like the distance between metal centers and their spatial orientation to facilitate metal-metal cooperativity. researchgate.net By modeling different ligand scaffolds, it is possible to predict which structures will lead to enhanced catalytic activity. researchgate.net

Furthermore, computational studies can identify and characterize transient intermediates that are difficult to observe experimentally. smu.edu By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, providing a complete picture of the reaction mechanism. smu.edu This knowledge is invaluable for understanding how a catalyst functions and for designing improved versions. For instance, in the hydrogenation of CO2 over copper surfaces, DFT calculations have been used to identify both physisorbed and chemisorbed states of CO2 and to determine the most favorable reaction pathway. cardiff.ac.uk

The table below summarizes how computational methods are used to predict catalytic architectures and intermediates.

Application AreaComputational ApproachInformation Gained
Design of Bimetallic CatalystsModeling of ligand scaffoldsOptimal distance and orientation of metal centers for cooperativity. researchgate.net
Identification of Reaction IntermediatesMapping of potential energy surfacesStructures and relative energies of transition states and intermediates. smu.edu
Understanding Catalyst ActivityDFT calculationsIdentification of active sites and most favorable reaction pathways. cardiff.ac.uk

This table demonstrates the use of computational chemistry in the predictive design of catalysts and the elucidation of reaction intermediates.

Advanced Characterization Techniques Applied to Aluminum, Oxo 2 Propanolato Research

Nuclear Magnetic Resonance (NMR) for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that offers detailed information on the structure and dynamics of molecules. u-psud.fr For compounds such as Aluminum, oxo(2-propanolato)-, specific NMR methods can probe molecular motion, size, and aggregation, which are crucial for understanding its reactivity and formation of larger structures.

Pulsed Field Gradient (PFG) NMR is a specialized NMR technique used to measure the translational motion (self-diffusion) of molecules. manchester.ac.uk The method relies on encoding the spatial position of nuclei with a magnetic field gradient at the beginning of an experiment and then decoding it with a second gradient pulse after a specific diffusion time (Δ). researchgate.net Molecules that have moved during this time will experience a different magnetic field, leading to an attenuation of the NMR signal. researchgate.net The extent of this signal decay is directly related to the molecule's diffusion coefficient (D).

This technique is particularly valuable for studying the size and aggregation of molecular entities in solution, including molecules, polymers, and complexes. u-psud.fr The diffusion coefficient is inversely related to the hydrodynamic radius of a particle, as described by the Stokes-Einstein equation, meaning larger aggregates will diffuse more slowly and have a smaller measured diffusion coefficient. youtube.com Therefore, PFG-NMR can be used to determine if Aluminum, oxo(2-propanolato)- exists as a monomer, dimer, or higher-order oligomer in solution and how factors like concentration or solvent affect this equilibrium.

Table 1: Relationship between PFG-NMR Measurables and Molecular Properties
PFG-NMR ObservablePhysical PropertyInterpretation in the Context of Aluminum, oxo(2-propanolato)-
Signal AttenuationMean-squared displacement of moleculesHigher attenuation indicates faster movement and smaller particle size.
Diffusion Coefficient (D)Translational mobility of a moleculeA low 'D' value suggests the presence of large aggregates or oligomers.
Hydrodynamic Radius (Rh)Effective size of the molecule in solutionCalculated from 'D'; allows for estimation of the aggregation number. youtube.com

Longitudinal or spin-lattice relaxation time (T1) measurements in NMR provide information about the molecular motions occurring on the picosecond to nanosecond timescale. weizmann.ac.il This parameter quantifies the time it takes for the nuclear spins, after being perturbed, to return to thermal equilibrium with their surroundings (the "lattice"). weizmann.ac.il This relaxation process is driven by fluctuating local magnetic fields caused by molecular tumbling and the internal motions of molecular fragments. nih.govrsc.org

For Aluminum, oxo(2-propanolato)-, ¹H, ¹³C, and ²⁷Al T1 measurements can offer distinct insights. ¹H and ¹³C T1 data for the 2-propanolato ligands would reveal their flexibility and rotational dynamics. In many cases, T1 relaxation is primarily controlled by the rotational motions of the molecule. researchgate.net Shorter T1 values generally correspond to motions that occur at frequencies close to the NMR Larmor frequency, indicating a certain mobility. Comparing the T1 values of different nuclei within the molecule can help build a detailed picture of its dynamic behavior in solution. Studies on related (propanolato)aluminum clusters have utilized advanced ²⁷Al NMR techniques to characterize the coordination environment of the aluminum centers. researchgate.net

Table 2: Interpretation of T1 Relaxation Data for Molecular Dynamics
T1 Relaxation TimeAssociated Molecular MotionSignificance for Aluminum, oxo(2-propanolato)-
Short T1Motions with frequencies near the Larmor frequency (intermediate mobility)Indicates efficient relaxation, often seen in flexible segments or medium-sized molecules.
Long T1Very fast or very slow motions relative to the Larmor frequencySuggests either highly restricted motion (slow tumbling) or very rapid internal rotation.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. tainstruments.com These methods are crucial for determining the thermal stability, decomposition pathways, and phase transitions of materials like Aluminum, oxo(2-propanolato)-.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.comeltra.com This technique is ideal for studying processes that involve weight loss, such as decomposition and evaporation, or weight gain, such as oxidation. tainstruments.com

When Aluminum, oxo(2-propanolato)- is analyzed by TGA, a characteristic decomposition profile is expected. The analysis would quantify its thermal stability by identifying the onset temperature of decomposition. The TGA curve would likely show one or more weight loss steps corresponding to the cleavage and volatilization of the 2-propanolato ligands. The final residual mass at high temperatures would correspond to the non-volatile product, which is expected to be aluminum oxide (Al₂O₃). researchgate.net The experimental residual mass can be compared to the theoretical yield of Al₂O₃ to confirm the stoichiometry of the precursor.

Table 3: Hypothetical TGA Decomposition Stages for Aluminum, oxo(2-propanolato)-
Temperature RangeProcessExpected Weight LossResulting Product
~100-350 °CDecomposition and loss of organic ligands~57.8% (Theoretical loss for C₃H₇O group)Intermediate aluminum oxy-alkoxide species
> 350 °CFinal conversion to oxideTotal loss leading to final residueAluminum Oxide (Al₂O₃)
> 800 °CStable Residue0% (Plateau)Aluminum Oxide (Al₂O₃) researchgate.net

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. azom.com Peaks in the DTA signal indicate thermal events in the sample. Endothermic peaks (sample temperature lags reference) correspond to processes that absorb heat, such as melting, boiling, or some decomposition reactions. scribd.com Exothermic peaks (sample temperature leads reference) correspond to heat-releasing processes like crystallization or oxidation. scribd.com

For Aluminum, oxo(2-propanolato)-, DTA can detect its melting point (an endothermic event) and subsequent decomposition, which may be endothermic or exothermic. azom.com If the analysis is run in an oxidizing atmosphere like air, an exothermic peak corresponding to the oxidation of the organic component and the aluminum center would be observed. osti.gov By combining DTA with TGA (a technique known as SDT or Simultaneous DSC-TGA), weight loss events can be directly correlated with their energetic nature, providing a comprehensive thermal profile of the compound. tainstruments.com

Table 4: Common Thermal Events and Their DTA Signatures
Thermal EventProcess TypeDTA Peak Direction
MeltingPhase TransitionEndothermic
CrystallizationPhase TransitionExothermic
DecompositionChemical ReactionEndothermic or Exothermic
OxidationChemical ReactionExothermic osti.gov

Other Spectroscopic Methods (e.g., FTIR for Bond Vibrations, UV-Vis for Thin Film Properties)

In addition to NMR and thermal analysis, other spectroscopic techniques provide complementary information about the chemical bonding and electronic properties of Aluminum, oxo(2-propanolato)- and materials derived from it.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify chemical bonds and functional groups within a molecule. acs.org It measures the absorption of infrared radiation, which excites molecular vibrations. For Aluminum, oxo(2-propanolato)-, the FTIR spectrum would display characteristic absorption bands for the different bonds present. The Al-O bond vibrations typically appear as broad and strong absorptions in the lower wavenumber region (e.g., 700-1000 cm⁻¹). researchgate.net The 2-propanolato ligand would be identified by C-H stretching and bending vibrations (~2800-3000 cm⁻¹ and ~1300-1500 cm⁻¹) and C-O stretching vibrations (~1100 cm⁻¹). FTIR is also highly effective for monitoring the conversion of the precursor to aluminum oxide, which would be marked by the disappearance of the C-H and C-O bands and the growth of the characteristic Al-O bands. unimap.edu.my

Table 5: Expected FTIR Absorption Bands for Aluminum, oxo(2-propanolato)-
Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
C-H (in -CH(CH₃)₂)Stretching2850 - 3000
C-O (alkoxide)Stretching1050 - 1150
Al-OStretching700 - 1000 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. While simple alkoxides may not show strong absorption, UV-Vis spectroscopy is highly relevant for characterizing thin films produced from Aluminum, oxo(2-propanolato)-. ijcrt.org For example, if the compound is used as a precursor in a sol-gel or chemical vapor deposition process to create an aluminum oxide (Al₂O₃) thin film, UV-Vis spectroscopy can assess the film's optical properties. It can determine the transparency of the film across the visible spectrum and be used to calculate the optical band gap, a key electronic property of the resulting semiconductor or insulator material. ijcrt.org Studies on Al₂O₃ nanoparticles, for instance, have identified absorption peaks in the UV region (e.g., around 272 nm), which is characteristic of the material. researchgate.net

Microscopic and Diffraction Techniques Applied to Aluminum Alkoxide Research

The morphological and crystalline properties of aluminum alkoxides and their derivatives are critical to understanding their behavior and potential applications. Techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are indispensable for this purpose. While specific research focusing solely on the SEM and XRD analysis of "Aluminum, oxo(2-propanolato)-" is not extensively detailed in publicly available literature, the characterization of closely related aluminum alkoxides provides significant insight into the structural information that can be obtained through these methods.

Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM is a powerful technique for visualizing the surface topography and morphology of materials at a microscopic level. In the context of aluminum compounds, SEM reveals details about particle shape, size, aggregation, and surface texture. For instance, studies on the hydrolysis products of various aluminum alkoxides, which are closely related to oxo-aluminum species, demonstrate the utility of SEM.

Research on boehmite (AlOOH) powders, prepared through the hydrothermally assisted sol-gel processing of aluminum alkoxides, utilized SEM to characterize the resulting particles. ceramics-silikaty.cz The micrographs showed that materials prepared via this method consist of spherical, nanosized, and homogenous particles. ceramics-silikaty.cz Similarly, the analysis of aluminum ethyleneglycoxide, another related alkoxide, revealed a distinct rectangular column-like morphology. jst.go.jp

In a study involving the synthesis of alumina (B75360) nanoparticles from aluminum alkoxide precursors, SEM analysis was crucial in observing the surface topography of the resulting materials. scispace.com The micrographs clearly showed the formation of spherical nanoparticles and their state of agglomeration. scispace.com These examples underscore how SEM provides essential qualitative and semi-quantitative data on the physical form of these compounds.

X-ray Diffraction (XRD) for Crystallinity Analysis

XRD is the primary technique for investigating the crystalline structure of materials. It provides information on the phases present, degree of crystallinity, and crystallite size. For aluminum-containing compounds, XRD can distinguish between amorphous and crystalline states and identify specific crystalline phases.

Furthermore, XRD is used to determine the average crystallite size of nanoparticles using the Scherrer equation. In the synthesis of alumina nanoparticles, XRD data revealed an average grain size of 65 nm to 80 nm. scispace.com Single-crystal XRD analysis of modified aluminum alkoxides has provided even more detailed structural information, such as the near-ideal octahedral coordination around the central aluminum atom and precise Al-O bond distances. nih.gov

The table below summarizes findings from the characterization of related aluminum compounds, illustrating the type of data obtained from SEM and XRD analyses.

Compound/DerivativeAnalytical TechniqueKey Findings
Boehmite (from Aluminum Alkoxide)SEMSpherical, nanosized, and homogenous particles. ceramics-silikaty.cz
Aluminum EthyleneglycoxideSEMRectangular column-shaped particle morphology. jst.go.jp
Alumina Nanoparticles (from Alkoxide)SEMSpherical agglomerates with particle sizes between 50-100 nm. scispace.com
Hydrolysis product of Aluminum 2-propoxideXRDFormation of the crystalline boehmite phase. researchgate.net
Boehmite (from Aluminum Alkoxide)XRDOrthorhombic crystal system; crystallinity increases with temperature. ceramics-silikaty.czmdpi.com
Modified Aluminum Isopropoxide ComplexSingle-Crystal XRDNearly ideal octahedral coordination around the Al atom; Al-O bond distances of 186.9(1)–189.3(1) pm. nih.gov

Polymerization Initiator Studies with Aluminum, Oxo 2 Propanolato

Initiation of Cyclic Ester Polymerization (e.g., Lactides, Lactones, Caprolactone, Valerolactone)

Aluminum, oxo(2-propanolato)- and related aluminum alkoxides are effective initiators for the ring-opening polymerization of a wide array of cyclic esters, including lactides (LA), ε-caprolactone (CL), and δ-valerolactone (VL). uliege.bepsu.ac.th The polymerization is typically carried out in bulk or in solution at elevated temperatures. researchgate.netpsu.ac.th

Studies have shown that aluminum triisopropoxide, which exists as a mix of trimeric and tetrameric aggregates, can initiate the polymerization of ε-caprolactone. researchgate.net The reactivity of these aggregates can differ, influencing the initiation rate. researchgate.net The polymerization of lactide initiated by aluminum isopropoxide proceeds via an acyl-oxygen bond cleavage, with all isopropoxy ligands capable of acting as initiating species. researchgate.net This multi-site initiation is a key feature of these aluminum-based systems.

The effectiveness of these initiators has been demonstrated across various lactones. For instance, the bulk ROP of both δ-valerolactone and ε-caprolactone has been successfully achieved using different aluminum(III) trialkoxides. psu.ac.th Research has also explored the polymerization of substituted valerolactones, highlighting the versatility of these initiators for creating novel polyesters from renewable feedstocks. rsc.org Similarly, various aluminum complexes have been designed and proven effective for the ROP of macrolactones and their copolymerization with smaller lactones like ε-CL and L-lactide. rsc.org

MonomerInitiator SystemTemperature (°C)Time (h)Conversion/Yield (%)PolymerReference
ε-Caprolactone (CL)Al(OiPr)31207287PCL psu.ac.th
δ-Valerolactone (VL)Al(OiPr)31207285PVL psu.ac.th
rac-Lactide (rac-LA)LAlMe2700.3398PLA rsc.org
ε-Caprolactone (CL)LAlMe2250.0899PCL rsc.org
ω-Pentadecalactone (PDL)Bis(pyrrolidene) aluminum complex1101>99PPDL rsc.org

Table 1: Representative examples of cyclic ester polymerization initiated by aluminum-based systems. The table showcases the versatility of these initiators with different monomers under various conditions.

Control over Polymer Molecular Weight and Polydispersity

A significant advantage of using aluminum alkoxide initiators like aluminum isopropoxide is the ability to exert excellent control over the resulting polymer's molecular weight (Mn) and polydispersity (Đ). uliege.beresearchgate.net The polymerization often exhibits characteristics of a living polymerization, where the number-average molecular weight of the polymer increases linearly with the monomer-to-initiator molar ratio and conversion. researchgate.net This predictability is crucial for designing polymers with specific material properties.

This control stems from the coordination-insertion mechanism, which, under appropriate conditions (e.g., temperatures below 150 °C for lactide polymerization), proceeds with minimal side reactions like intra- or intermolecular transesterification. researchgate.net The absence of these chain-transfer or termination reactions leads to polymers with narrow molecular weight distributions, typically with polydispersity indices (Đ = Mw/Mn) between 1.1 and 1.4. researchgate.net

For the polymerization of L-lactide in toluene (B28343) at 70°C using aluminum isopropoxide, it has been observed that each aluminum atom can possess up to three active sites for polymerization. researchgate.net This contrasts with other lactone polymerizations where initiator aggregation can reduce the number of active sites. researchgate.net The controlled nature of these polymerizations has been leveraged to produce a variety of polymer architectures, including block copolymers. uliege.bemdpi.com

Initiator SystemMonomerMonomer/Initiator RatioMn, exp ( g/mol )Đ (Mw/Mn)Reference
LAlMe2rac-LA10014,1001.05 rsc.org
LAlMe2rac-LA30041,5001.05 rsc.org
LAlMe2ε-CL10011,2001.04 rsc.org
LAlMe2ε-CL50056,1001.05 rsc.org
Bis(pyrrolidene) aluminum complexPDL20048,2001.09 rsc.org

Table 2: Data illustrating the control over molecular weight (Mn) and polydispersity (Đ) in polymerizations initiated by aluminum complexes. The experimental molecular weight (Mn, exp) scales with the monomer-to-initiator ratio, and the polydispersity remains low, indicative of a controlled process.

Microstructure of Resulting Polymers (e.g., Head-to-Tail Linkages in Propylene (B89431) Oxide Polymerization)

The initiator system plays a critical role in determining the microstructure of the resulting polymer, including its regioselectivity and stereoselectivity. d-nb.infonih.govchemistryworld.com In the context of propylene oxide (PO) polymerization, aluminum-based catalysts influence the way the epoxide ring is opened, which dictates the connectivity of the monomer units in the polymer chain.

During the ring-opening of an unsymmetrical epoxide like propylene oxide, the nucleophilic attack can occur at either the methylene (B1212753) or the methine carbon atom. Anionic polymerizations typically result in highly regular polymers with predominantly head-to-tail linkages. utwente.nl Coordination polymerization using aluminum-based catalysts also favors the formation of head-to-tail (H-T) linkages. d-nb.infonih.gov This selectivity is consistent with other metal-based catalysts used for propylene oxide ring-opening polymerizations. d-nb.infonih.gov The resulting poly(propylene oxide) (PPO) exhibits a microstructure dominated by these H-T linkages, with only a minor preference for a specific tacticity (e.g., isotactic junctions). d-nb.infonih.gov The control over regiochemistry is crucial as it affects the physical and chemical properties of the final polyether. csic.es

Copolymerization Studies and Derivatization of Copolymers

The controlled/"living" nature of polymerization initiated by aluminum alkoxides makes them highly suitable for the synthesis of copolymers with well-defined architectures, such as block copolymers. uliege.bersc.org This is typically achieved by the sequential addition of different monomers to the living polymer chains.

For example, aluminum-based catalysts have been successfully employed in the copolymerization of macrolactones with smaller lactones like ε-caprolactone (ε-CL) and L-lactide (L-LA). rsc.org By controlling the feeding strategy, both random and perfect diblock copolymers can be prepared. A sequential-feed strategy, where one monomer is polymerized to completion before the second is introduced, allows for the synthesis of well-defined diblock copolymers like poly(PDL-b-L-LA). rsc.org The formation of such block structures is confirmed by various analytical techniques which show a monomodal molar mass distribution that shifts to higher molecular weight after the addition of the second monomer, as opposed to a bimodal distribution that would indicate a mixture of homopolymers. d-nb.info

Furthermore, the versatility of these initiators allows for the creation of functional polymers. For instance, the controlled ROP of ω-6-hexadecenlactone using a dimethyl(salicylaldiminato) aluminum initiator yields a functional polyester. rsc.org The double bonds within this polymer's backbone can then be subjected to post-polymerization modification reactions, such as thiol-ene coupling or epoxidation, to introduce new functionalities without altering the polymer's degree of polymerization. rsc.org This highlights the potential for creating advanced materials with tailored properties through a combination of controlled polymerization and subsequent derivatization.

Derivatization and Complexation Chemistry of Aluminum, Oxo 2 Propanolato

Synthesis of Higher Alkoxides and Chelates

The 2-propanolato (isopropoxide) ligands of aluminum, oxo(2-propanolato)- are readily exchanged with other alcohols through an alcoholysis reaction. This transesterification process is a primary method for synthesizing more complex or functionalized aluminum alkoxides. The reaction is typically driven to completion by removing the volatile byproduct, isopropanol (B130326), from the reaction mixture, often through azeotropic distillation with a solvent like toluene (B28343) or by performing the reaction under reduced pressure.

The nature of the incoming alcohol dictates the structure of the final product. The reaction with simple, higher monohydric alcohols (e.g., n-butanol, tert-butanol) results in the substitution of isopropoxide groups, leading to the formation of higher aluminum oxo-alkoxides. The extent of substitution can be controlled by the stoichiometry of the reactants.

Furthermore, the use of bidentate or polydentate alcohols, such as diols or triols, leads to the formation of stable chelate complexes. In these reactions, the chelating alcohol displaces two or more isopropoxide ligands to form a thermodynamically favored ring structure with the aluminum center. This chelation effect significantly enhances the stability of the resulting complex compared to its non-chelated analogue. Research has demonstrated that reacting the aluminum oxo-isopropoxide precursor with diols like ethylene (B1197577) glycol or pinacol (B44631) results in well-defined, chelated aluminum oxo-alkoxide species where the core oxo-aluminum cluster is preserved.

Table 1: Examples of Alcoholysis Reactions with Aluminum, oxo(2-propanolato)- Precursors This table is interactive. Click on a row to view more details.

Reactant Alcohol Resulting Complex Type Reaction Conditions Key Finding Reference
n-Butanol Aluminum oxo-butoxide Toluene, reflux; removal of isopropanol/toluene azeotrope Stepwise replacement of isopropoxide ligands, allowing for mixed isopropoxide/butoxide complexes at substoichiometric ratios.
tert-Butanol Aluminum oxo-(tert-butoxide) Xylene, reflux Slower reaction rate due to the steric bulk of the tert-butyl group, often resulting in incomplete substitution.
Ethylene glycol Chelated Aluminum oxo-glycolate Toluene, reflux Facile formation of a stable five-membered chelate ring, displacing two isopropoxide ligands per glycol molecule.

Reactions with Acetylacetone (B45752) for Complex Formation

Acetylacetone (acacH) is a classic β-diketone that serves as a powerful chelating agent for metal ions, including aluminum. It reacts readily with aluminum, oxo(2-propanolato)- to form highly stable aluminum oxo-acetylacetonate complexes. The reaction proceeds via the deprotonation of the acidic enol form of acetylacetone by a basic isopropoxide ligand. This generates the acetylacetonate (B107027) (acac⁻) anion and a molecule of isopropanol. The newly formed acac⁻ anion then coordinates to the aluminum center in a bidentate fashion, displacing the isopropoxide ligand and the protonated isopropanol.

The stoichiometry of the reaction can be precisely controlled to tune the degree of substitution. Reacting the aluminum precursor with one equivalent of acetylacetone per aluminum atom can lead to partially substituted species where isopropoxide, oxo, and acetylacetonate ligands coexist within the same molecular cluster. Adding excess acetylacetone and driving the reaction with heat can lead to more fully substituted products, potentially disrupting the oxo-cluster core to form monomeric species like aluminum tris(acetylacetonate) if conditions are sufficiently harsh.

Spectroscopic analysis is critical for confirming complex formation. In Infrared (IR) spectroscopy, the disappearance of the broad O-H stretch from the isopropanol byproduct and the appearance of strong absorption bands around 1500-1600 cm⁻¹, corresponding to the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand, are definitive indicators of a successful reaction. Similarly, ¹H NMR spectroscopy shows the disappearance of the characteristic septet and doublet of the isopropoxide group and the emergence of new signals for the methyl and methine protons of the acac⁻ ligand.

Table 2: Spectroscopic Data for Acetylacetonate Complex Formation This table is interactive. Click on a row to view more details.

Complex (Illustrative) Key IR Bands (cm⁻¹) Key ¹H NMR Signals (ppm) Significance Reference
[Al₄O(OPrⁱ)₈(acac)₂] ~1590 (ν C=O), ~1525 (ν C=C) ~5.5 (s, 1H, CH), ~2.0 (s, 6H, CH₃) Confirms partial substitution and the presence of a coordinated bidentate acac⁻ ligand while retaining some alkoxide groups.

Formation of Mixed-Ligand Aluminum Complexes

A significant advantage of using aluminum, oxo(2-propanolato)- as a precursor is the ability to synthesize sophisticated mixed-ligand complexes. These are compounds where the aluminum center is coordinated to three or more different types of ligands (e.g., oxo, alkoxide, carboxylate, β-diketonate). Such complexes are of great interest as they allow for the precise tuning of chemical and physical properties, including solubility, volatility, and thermal decomposition behavior, which is crucial for their application as precursors in chemical vapor deposition (CVD) or sol-gel processes.

The synthesis of mixed-ligand complexes is typically achieved through sequential, stoichiometrically controlled reactions. For instance, a researcher might first react the parent aluminum oxo-isopropoxide with a substoichiometric amount of a chelating ligand like acetylacetone to form a stable, partially substituted intermediate. This intermediate, which still possesses reactive isopropoxide groups, can then be treated with a second, different ligand, such as a carboxylic acid (e.g., acetic acid or benzoic acid). The carboxylic acid will react with the remaining isopropoxide groups to form a carboxylate ligand and isopropanol.

This stepwise approach provides rational control over the final molecular architecture. By carefully selecting the sequence and stoichiometry of ligand addition, a wide variety of heteroleptic (containing more than one type of ligand) aluminum complexes can be designed and isolated. These materials bridge the gap between simple inorganic salts and complex organometallic compounds, offering a unique combination of stability and reactivity.

Table 3: Synthetic Pathways to Mixed-Ligand Aluminum Complexes This table is interactive. Click on a row to view more details.

Ligand 1 (Type & Molar Ratio) Ligand 2 (Type & Molar Ratio) Resulting Mixed-Ligand Complex (Proposed Class) Potential Application
Acetylacetone (0.5 eq per Al) Acetic Acid (0.5 eq per Al) Aluminum oxo-alkoxide-acetylacetonate-carboxylate Precursor for tailored Al₂O₃ ceramic powders via sol-gel.
Ethylene Glycol (0.5 eq per Al) Benzoic Acid (0.5 eq per Al) Chelated aluminum oxo-glycolate-benzoate Soluble precursor for fabricating transparent conductive oxide films.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems based on Aluminum, oxo(2-propanolato)-

The Lewis acidic nature of the aluminum centers, combined with the structural versatility of the Al-O-Al framework, makes Aluminum, oxo(2-propanolato)- an exceptional platform for designing next-generation catalysts. Future research is moving beyond its use as a simple initiator towards creating sophisticated, high-performance catalytic systems.

A primary research thrust involves the rational design of bimetallic or multi-metallic catalysts. By incorporating other metal ions (e.g., Zn, Mg, Ti, Sn) into the aluminum-oxo cluster core, researchers aim to create synergistic active sites. For instance, the integration of a transition metal can introduce redox capabilities, while the aluminum-oxo framework provides structural stability and modulates the Lewis acidity of the system. Such heterometallic catalysts are being explored for challenging transformations, including the copolymerization of epoxides with carbon dioxide to form polycarbonates, where one metal center activates the epoxide and the other activates CO₂.

Another significant direction is the heterogenization of well-defined aluminum oxo-isopropoxide clusters onto solid supports. By grafting these molecular clusters onto high-surface-area materials like mesoporous silica (B1680970) (e.g., SBA-15), zeolites, or metal-organic frameworks (MOFs), highly active and, critically, recyclable catalysts can be developed. This approach bridges the gap between homogeneous catalysis (high activity, poor separation) and heterogeneous catalysis (easy separation, often lower activity). Future work will focus on controlling the precise grafting chemistry to prevent leaching and maintain the integrity of the active site over multiple reaction cycles.

The table below summarizes prospective research targets comparing a standard homogeneous catalyst with advanced supported and bimetallic systems for the ring-opening polymerization (ROP) of ε-caprolactone, a key reaction for producing biodegradable polyesters.

Catalytic SystemPrimary Research GoalTarget ReactionProjected AdvantageKey Metric
Homogeneous [AlO(O-i-Pr)]nBaseline comparisonROP of ε-caprolactoneHigh activity, good controlPDI < 1.2
[AlO(O-i-Pr)]n @ SBA-15Develop recyclable catalystROP of ε-caprolactoneFacile separation; >5 cyclesLeaching < 0.1%
Zn-Al-oxo(O-i-Pr) ClusterEnhance polymerization rateROP of ε-caprolactoneSynergistic Lewis acid activationTOF > 5000 h-1
Chiral-ligand modified Al-oxoAchieve asymmetric catalysisStereoselective ROP of rac-lactideProduce stereoregular PLAPm > 0.85

PDI: Polydispersity Index; TOF: Turnover Frequency; Pm: Probability of meso linkage (a measure of stereoselectivity).

Advanced Precursor Design for Next-Generation Materials

Aluminum, oxo(2-propanolato)- is a cornerstone precursor in sol-gel synthesis of alumina (B75360) (Al₂O₃) materials. Future research is aimed at moving beyond its bulk use towards the design of precisely engineered molecular precursors to achieve unprecedented control over the final material's structure and properties at the nanoscale.

One major area of investigation is the development of single-source precursors (SSPs). This involves synthesizing and isolating specific, well-defined [AlO(O-i-Pr)]n clusters of a particular size and structure (e.g., Al₄(μ₄-O)(O-i-Pr)₁₀). Such precursors have a fixed Al:O ratio and decompose cleanly at lower temperatures compared to traditional sol-gel routes, which involve uncontrolled hydrolysis and condensation. The use of SSPs is expected to enable the formation of phase-pure alumina ceramics, thin films for microelectronics, and monodisperse nanoparticles with highly uniform size distributions.

Another frontier is the creation of inorganic-organic hybrid materials through functionalized precursors. By replacing some of the 2-propanolato ligands with organically functionalized groups (e.g., methacrylate, vinyl, or epoxy groups) prior to the sol-gel process, a covalent linkage between the inorganic alumina network and an organic polymer can be formed. This research aims to produce advanced composites with a unique combination of properties, such as the hardness and thermal stability of a ceramic and the flexibility and processability of a polymer.

The table below outlines research directions in precursor design and the targeted improvements in the resulting alumina-based materials.

Precursor TypeDesign PrincipleTarget MaterialProjected Property Enhancement
Standard Al(O-i-Pr)₃ / H₂OConventional sol-gelAmorphous Al₂O₃ powderBaseline (high surface area)
Isolated Al₄O(O-i-Pr)₁₀ Cluster (SSP)Controlled stoichiometry and structurePhase-pure γ-Al₂O₃ thin filmLower crystallization temp. (~200°C lower); reduced defects
Methacrylate-functionalized Al-oxo clusterCovalent inorganic-organic linkageHybrid polymer-ceramic compositeIncreased scratch resistance and thermal stability (>100°C higher Tg)
Surfactant-templated Al-oxo precursorControlled hydrolysis around micellesMesoporous Al₂O₃Uniform pore diameter (e.g., 5 ± 0.5 nm); >300 m²/g surface area

In-situ Spectroscopic Monitoring of Reaction Mechanisms

A fundamental understanding of reaction mechanisms is essential for the rational design of catalysts and materials. A major emerging research area is the application of advanced, in-situ spectroscopic techniques to observe the formation and transformation of Aluminum, oxo(2-propanolato)- species in real-time, under actual reaction conditions.

High-field and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁷Al NMR, is a powerful tool. Future studies will increasingly employ in-situ ²⁷Al NMR to monitor the sol-gel process, distinguishing between tetrahedral, pentahedral, and octahedral aluminum coordination environments as hydrolysis and condensation proceed. This provides direct insight into the kinetics of cluster formation and allows for precise control over the sol-to-gel transition.

For catalysis, techniques such as in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Attenuated Total Reflectance (ATR-FTIR) are invaluable. Researchers can now directly observe the coordination of substrate molecules (e.g., a lactone carbonyl group) to the aluminum Lewis acid site and track the formation of key intermediates during a catalytic cycle. When combined with kinetic studies, this data allows for the validation or refutation of proposed mechanistic pathways.

The synergy between these experimental techniques and high-level computational modeling (e.g., Density Functional Theory, DFT) represents the ultimate goal. In-situ data can be used to benchmark and refine computational models, which in turn can predict transition state energies and identify rate-determining steps that are often too transient to be observed experimentally.

The following table correlates specific research questions with the advanced spectroscopic methods being developed to answer them.

Research QuestionPrimary In-situ TechniqueExpected InformationComplementary Method
How do Al-oxo clusters form during hydrolysis?²⁷Al NMR SpectroscopyReal-time quantification of Al(IV), Al(V), Al(VI) speciesSmall-Angle X-ray Scattering (SAXS) for particle size
What is the active site in lactone ROP?ATR-FTIR SpectroscopyObservation of C=O bond shift upon coordination to Al centerKinetic analysis (rate laws)
How does the precursor decompose to Al₂O₃?Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)Identification of gaseous byproducts (e.g., propene, 2-propanol) vs. temperatureIn-situ XRD for phase evolution
What is the structure of the heterogenized catalyst?Solid-State NMR (²⁹Si, ²⁷Al CP-MAS)Evidence of covalent Al-O-Si linkagesX-ray Absorption Spectroscopy (XAS) for local Al environment

Integration with Green Chemistry Principles and Sustainable Synthesis

Aligning chemical processes with the principles of green chemistry is no longer a niche pursuit but a central goal of modern chemical research. Aluminum, being an earth-abundant and low-toxicity metal, makes its compounds, including Aluminum, oxo(2-propanolato)-, inherently attractive for sustainable applications. Future research will focus on explicitly leveraging this compound to develop greener processes.

A key area is the catalysis of reactions that utilize renewable feedstocks. The polymerization of lactide (derived from corn or sugarcane) to produce polylactic acid (PLA), a leading biodegradable polymer, is a prime example. Aluminum-oxo catalysts are highly effective for this transformation, and future research aims to enhance their activity and stereocontrol to produce high-performance PLA, reducing reliance on petroleum-based plastics.

Improving atom economy and reducing waste are also paramount. Catalytic systems based on Aluminum, oxo(2-propanolato)- are being designed for addition and insertion reactions (e.g., hydroboration, ROP) where, ideally, all reactant atoms are incorporated into the final product. Furthermore, developing solvent-free or "on-water" catalytic systems is a major goal. The inherent reactivity of aluminum alkoxides with water, traditionally seen as a problem, is being re-examined as an opportunity for performing reactions in aqueous emulsions, eliminating the need for volatile organic solvents (VOCs).

Finally, energy efficiency is a critical component of green chemistry. The advanced precursor design discussed in section 11.2 directly contributes to this goal. By creating precursors that convert to high-quality alumina materials at significantly lower temperatures, the substantial energy footprint associated with traditional high-temperature ceramic processing can be dramatically reduced.

The table below provides a qualitative assessment of how research on Aluminum, oxo(2-propanolato)- aligns with selected principles of green chemistry.

Green Chemistry PrincipleRelevance to Aluminum, oxo(2-propanolato)- ResearchEmerging Research Target
1. PreventionHigh (Catalytic use minimizes stoichiometric waste)Designing catalysts with >99.9% selectivity to prevent byproducts.
2. Atom EconomyHigh (Ideal for addition and polymerization reactions)Application in CO₂/epoxide copolymerization (100% theoretical atom economy).
3. Less Hazardous SynthesisMedium (Based on earth-abundant, low-toxicity Al)Replacing catalysts based on heavy or precious metals (e.g., Sn, Pt).
5. Safer Solvents & AuxiliariesMedium (Potential for solvent-free or water-based systems)Development of robust catalysts for ROP in supercritical CO₂ or aqueous media.
6. Design for Energy EfficiencyHigh (Low-temperature precursor-to-material routes)Achieving fully crystalline Al₂O₃ films below 400°C via SSPs.
7. Use of Renewable FeedstocksHigh (Catalyst for biomass-derived monomers)Highly stereoselective polymerization of lactide to high-molecular-weight PLA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.